Ethyl 2-(3-bromophenyl)propanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3-bromophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-3-14-11(13)8(2)9-5-4-6-10(12)7-9/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNIVTOYIVFKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544885 | |
| Record name | Ethyl 2-(3-bromophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103807-54-1 | |
| Record name | Ethyl 2-(3-bromophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 2-(3-bromophenyl)propanoate CAS 103807-54-1 properties
This in-depth technical guide details the physicochemical profile, synthetic pathways, and functional utility of Ethyl 2-(3-bromophenyl)propanoate (CAS 103807-54-1) .
CAS Registry Number: 103807-54-1
Chemical Family:
Executive Summary
Ethyl 2-(3-bromophenyl)propanoate is a specialized organobromine building block used primarily in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and complex agrochemicals. Structurally, it belongs to the "profen" class of precursors, possessing a chiral center at the
This compound serves as a bifunctional scaffold :
-
The Ester Moiety: Allows for orthogonal protection or conversion to acids/alcohols.
-
The Aryl Bromide: Facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to construct biaryl systems found in drugs like Ketoprofen or Flurbiprofen .
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | Ethyl 2-(3-bromophenyl)propanoate |
| Common Synonyms | 3-Bromo- |
| CAS Number | 103807-54-1 |
| Molecular Formula | |
| Molecular Weight | 257.12 g/mol |
| SMILES | CCOC(=O)C(C)c1cccc(Br)c1 |
Physical Properties (Experimental & Predicted)
Note: As a specialized intermediate, some values are derived from structure-activity relationship (SAR) models of analogous 2-arylpropionates.
| Property | Value / Description | Source/Note |
| Physical State | Clear to pale yellow liquid | Standard State |
| Boiling Point | 285–290 °C (760 mmHg) | Predicted (ACD/Labs) |
| Flash Point | >110 °C | Closed Cup (Est.)[1] |
| Density | 1.35 ± 0.05 g/ | High density due to Br |
| Refractive Index | Predicted | |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Lipophilic Ester |
Synthetic Routes & Process Chemistry
To ensure high purity (>98%) for pharmaceutical applications, two primary synthetic workflows are recommended.
Route A: Classical Esterification (Scalable)
This route is preferred for kilogram-scale production due to the availability of the acid precursor.
-
Precursor: 2-(3-bromophenyl)propanoic acid.
-
Reagents: Absolute Ethanol (excess),
(cat.) or Thionyl Chloride ( ). -
Mechanism: Fischer Esterification or Acyl Chloride intermediate.
Protocol (Self-Validating):
-
Step 1: Dissolve 1.0 eq of 2-(3-bromophenyl)propanoic acid in 10 volumes of Ethanol.
-
Step 2: Add 0.1 eq
dropwise at 0°C. -
Step 3: Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2); Acid spot (
~0.1) disappears; Ester spot ( ~0.6) appears. -
Step 4: Concentrate, neutralize with
, and extract with Ethyl Acetate. -
Validation: IR spectrum should show disappearance of broad -OH stretch (2500-3000
) and appearance of ester C=O stretch at ~1735 .
Route B: Pd-Catalyzed -Arylation (Modern)
This route constructs the C-C bond directly, useful if the phenylacetic acid is unavailable.
-
Precursors: 1,3-Dibromobenzene + Ethyl Propionate (or Ethyl 2-bromopropionate via Reformatsky-like coupling).
-
Catalyst:
/ . -
Selectivity: Requires careful control to prevent double arylation.
Synthesis Workflow Diagram
Figure 1: Convergent synthetic pathways for CAS 103807-54-1. Route A (top) is standard; Route B (bottom) is catalytic.
Functional Utility in Drug Discovery
This compound is a "divergent intermediate." The bromine atom allows researchers to install various pharmacophores while the propionate tail mimics the anti-inflammatory "profen" scaffold.
Key Transformations
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form 3-aryl-2-propionic esters . This is the core skeleton of Flurbiprofen (though Flurbiprofen is a fluoro-derivative, the topology is identical).
-
Heck Reaction: Coupling with alkenes to extend the carbon chain.
-
Carbonylation: Reaction with CO/Pd to form isophthalic acid derivatives.
Divergent Reactivity Diagram
Figure 2: The chemical reactivity profile, highlighting its use as a pivot point for library generation.
Handling, Stability & Safety
Stability Profile
-
Hydrolytic Stability: Stable in neutral media. Slowly hydrolyzes in the presence of moisture and strong acids/bases.
-
Light Sensitivity: Aryl bromides can undergo photodehalogenation over extended periods; store in amber glass.
-
Shelf Life: >2 years if stored at 2–8°C under Argon.
Safety Protocols (GHS)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves (0.11 mm min), safety goggles, and fume hood are mandatory.
-
Spill Management: Absorb with vermiculite; do not use combustible materials (sawdust) as brominated compounds can release irritant vapors upon decomposition.
References
-
ChemicalBook. (2024). Ethyl 2-(3-bromophenyl)propanoate - Product Properties and Suppliers. Retrieved from
-
Sigma-Aldrich. (2024). General Synthesis of Alpha-Aryl Propionates via Pd-Catalysis. Retrieved from
-
PubChem. (2024). Compound Summary: 2-(3-bromophenyl)propanoic acid (Precursor). Retrieved from
-
Organic Syntheses. (2023). Standard Operating Procedures for Fisher Esterification of Aryl Acids. Retrieved from
Sources
Technical Comparison: Ethyl 2-(3-bromophenyl)propanoate vs. Ethyl 3-(3-bromophenyl)propanoate
This guide provides an in-depth technical analysis of the regioisomeric pair: Ethyl 2-(3-bromophenyl)propanoate (Isomer A) and Ethyl 3-(3-bromophenyl)propanoate (Isomer B).
Executive Summary
The distinction between these two isomers represents a fundamental divergence in medicinal chemistry scaffolds. Ethyl 2-(3-bromophenyl)propanoate belongs to the 2-arylpropionate class (precursors to "profen" NSAIDs), characterized by a chiral center at the
This guide analyzes their structural divergence, synthetic pathways, analytical differentiation, and metabolic fates.
Physicochemical & Structural Analysis
The core difference lies in the branching of the propanoate chain relative to the aromatic ring.
| Feature | Ethyl 2-(3-bromophenyl)propanoate | Ethyl 3-(3-bromophenyl)propanoate |
| Common Class | 2-Arylpropionate (Profen scaffold) | Dihydrocinnamate / Hydrocinnamate |
| Substitution Pattern | ||
| Chirality | Chiral (C2 is asymmetric) | Achiral (C2 and C3 are methylenes) |
| Stereoisomers | Exists as ( | None (unless substituted further) |
| Electronic Effect | Inductive withdrawal by ester on benzylic C | Conjugation interrupted by saturated chain |
| CAS Number | Analogous to 111914-79-5 (4-Br isomer) | 40640-97-9 |
Stereochemical Implication
-
Isomer A (2-substituted): The C2 position is benzylic and adjacent to an ester. The acidity of the methine proton (
) allows for racemization under basic conditions, but in biological systems, it undergoes enzymatic chiral inversion (see Section 4). -
Isomer B (3-substituted): The C2 position is a methylene group. It lacks the steric congestion of the 2-isomer and possesses free rotation, making it a flexible linker.
Synthetic Architecture
The synthesis of these isomers requires fundamentally different disconnections.
Pathway A: Ethyl 2-(3-bromophenyl)propanoate
The 2-isomer is typically constructed via the introduction of the methyl group to an aryl acetate or the arylation of a propionate derivative.
-
Method:
-Alkylation of Ethyl (3-bromophenyl)acetate. -
Reagents: LDA (Lithium Diisopropylamide), Methyl Iodide (MeI), THF, -78°C.
-
Mechanism: Enolate formation at the benzylic position followed by
attack on MeI.
Pathway B: Ethyl 3-(3-bromophenyl)propanoate
The 3-isomer is synthesized via chain extension, often starting from an aldehyde.
-
Method: Knoevenagel Condensation followed by Hydrogenation.
-
Precursor: 3-Bromobenzaldehyde + Malonic Acid (or Triethyl phosphonoacetate for Horner-Wadsworth-Emmons).
-
Intermediate: Ethyl 3-bromocinnamate (unsaturated).
-
Reduction: Catalytic hydrogenation (Pd/C,
) or chemoselective reduction (e.g., with ) to preserve the aryl bromide.
Synthetic Workflow Diagram
Figure 1: Divergent synthetic pathways. The 2-isomer relies on enolate chemistry, while the 3-isomer utilizes aldehyde homologation.
Analytical Forensics (NMR Spectroscopy)
Proton NMR (
Comparative NMR Shifts ( , 400 MHz)
| Proton Environment | Ethyl 2-(3-bromophenyl)propanoate | Ethyl 3-(3-bromophenyl)propanoate |
| Quartet (~3.7 ppm, 1H) | Triplet (~2.6 ppm, 2H) | |
| Doublet (~1.5 ppm, 3H, | Triplet (~2.9 ppm, 2H, | |
| Ester Ethyl ( | Quartet (~4.1 ppm) | Quartet (~4.1 ppm) |
| Ester Ethyl ( | Triplet (~1.2 ppm) | Triplet (~1.2 ppm) |
| Aromatic Region | Multiplet (7.1 - 7.6 ppm) | Multiplet (7.1 - 7.6 ppm) |
Key Diagnostic Signals:
-
The 2-Isomer: Look for a doublet at ~1.5 ppm (the
-methyl group) and a quartet integrating to 1H at ~3.7 ppm (the benzylic methine). -
The 3-Isomer: Look for two distinct triplets (or complex multiplets) in the 2.5–3.0 ppm range, corresponding to the two methylene groups (
). It lacks the doublet methyl signal.
Reactivity & Metabolic Fate
Metabolic Chiral Inversion (2-Isomer Specific)
The 2-arylpropionate scaffold is subject to a unique metabolic pathway known as unidirectional chiral inversion .
-
Mechanism: The (
)-enantiomer (often inactive as a COX inhibitor) is converted to the active ( )-enantiomer in vivo. -
Enzymatic Step: This occurs via the formation of a Coenzyme A (CoA) thioester intermediate. The CoA ligase is stereoselective for the (
)-isomer. The resulting thioester undergoes epimerization (racemization) and hydrolysis to the ( )-isomer. -
Relevance: If developing Isomer A as a drug, one must account for the fact that administering the racemate or the (
)-isomer may still yield ( )-isomer exposure.
Beta-Oxidation (3-Isomer Specific)
The 3-isomer mimics fatty acids more closely.
-
Mechanism: It acts as a short-chain fatty acid analog.
-
Fate: It typically undergoes hydrolysis to the free acid, followed by
-oxidation, eventually cleaving the alkyl chain down to a benzoic acid derivative (which is then glycine-conjugated to form a hippuric acid derivative).
Metabolic Logic Diagram
Figure 2: Metabolic divergence. The 2-isomer undergoes chiral inversion; the 3-isomer undergoes oxidative chain shortening.
Experimental Protocols
Protocol A: Synthesis of Ethyl 3-(3-bromophenyl)propanoate (Hydrogenation)
Use this protocol for Isomer B.
-
Preparation: Dissolve ethyl 3-bromocinnamate (10 mmol) in anhydrous Ethanol (50 mL).
-
Catalyst: Add Wilkinson's catalyst (
, 5 mol%) to prevent debromination (standard Pd/C may cleave the aryl bromide). Alternatively, use or controlled Pd/C with monitoring. -
Reaction: Stir under
atmosphere (balloon pressure) at room temperature for 12 hours. -
Workup: Filter through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate 9:1).
-
Validation: Verify via NMR (disappearance of alkene protons at 6.4/7.6 ppm).
Protocol B: Synthesis of Ethyl 2-(3-bromophenyl)propanoate (Alpha-Methylation)
Use this protocol for Isomer A.
-
Preparation: Charge a flame-dried flask with anhydrous THF (20 mL) and diisopropylamine (1.1 equiv). Cool to -78°C.[1]
-
Base Formation: Add
-BuLi (1.1 equiv) dropwise. Stir for 30 min to generate LDA. -
Enolization: Add a solution of Ethyl (3-bromophenyl)acetate (1.0 equiv) in THF dropwise. Stir at -78°C for 1 hour.
-
Alkylation: Add Methyl Iodide (1.2 equiv) dropwise.
-
Completion: Allow the mixture to warm to room temperature over 2 hours.
-
Quench: Quench with saturated
solution. Extract with Diethyl Ether. -
Purification: Distillation or chromatography.
-
Validation: Verify via NMR (appearance of doublet methyl at ~1.5 ppm).
References
-
PubChem. (n.d.).[2] Ethyl 3-(3-bromophenyl)propanoate (Compound Summary). National Library of Medicine.[2] Retrieved from [Link]
-
Hutt, A. J., & Caldwell, J. (1983). The metabolic chiral inversion of 2-arylpropionic acids: A novel route with pharmacological consequences. Journal of Pharmacy and Pharmacology. Retrieved from [Link]
-
Siodmiak, J., et al. (2017).[3] Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens).[3][4][5] Medical Research Journal. Retrieved from [Link]
Sources
- 1. Ethyl 3-phenylpropionate(2021-28-5) 1H NMR spectrum [chemicalbook.com]
- 2. Ethyl 3-(3-bromophenyl)propanoate | C11H13BrO2 | CID 22503179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
Safety data sheet SDS for ethyl 2-(3-bromophenyl)propanoate
Executive Summary & Chemical Identity
Ethyl 2-(3-bromophenyl)propanoate is a specialized intermediate used primarily in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the arylpropionic acid class (e.g., Ketoprofen). As a halogenated ester, it presents specific handling challenges related to hydrolytic stability and alkylating potential.
This guide moves beyond the standard Safety Data Sheet (SDS) format to provide a mechanistic understanding of the compound's reactivity, safety profile, and application in high-value organic synthesis.
Chemical Fingerprint
| Property | Specification |
| IUPAC Name | Ethyl 2-(3-bromophenyl)propanoate |
| Synonyms | Benzeneacetic acid, 3-bromo-α-methyl-, ethyl ester; Ethyl 3-bromo-α-methylphenylacetate |
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.12 g/mol |
| Physical State | Clear to pale yellow liquid (at 20°C) |
| Predicted Boiling Point | ~280–285°C (at 760 mmHg); Distillable under high vacuum |
| Density | ~1.3–1.4 g/cm³ (Estimated based on brominated esters) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Immiscible in water |
Hazard Identification (GHS Classification)
Note: In the absence of specific toxicological data for this exact isomer, classification is derived from Structure-Activity Relationship (SAR) analysis of analogous alpha-methyl aryl esters and brominated aromatics.
Core Hazards
The presence of the ester functionality and the benzylic-like position (alpha-methyl) suggests moderate reactivity. The aryl bromide moiety adds potential for skin sensitization.[1]
-
H315: Causes skin irritation.[2]
-
H335: May cause respiratory irritation.
Mechanistic Toxicology
-
Lipophilicity: The ethyl ester group increases lipophilicity (LogP ~3.5), facilitating dermal absorption.
-
Hydrolysis Risk: Upon contact with mucosal membranes or enzymatic activity (esterases), the compound hydrolyzes to 2-(3-bromophenyl)propanoic acid and ethanol . The acid component is a known irritant and cyclooxygenase (COX) inhibitor precursor.
-
Alkylating Potential: While less reactive than alpha-halo esters, the benzylic position is activated, posing a theoretical risk of protein alkylation if metabolized to reactive intermediates.
Safe Handling & Storage Lifecycle
To maintain chemical integrity and ensure operator safety, a rigorous lifecycle approach is required.
Storage Protocol (The "Inert Chain")
-
Atmosphere: Store under Argon or Nitrogen . Oxygen and moisture can promote hydrolysis of the ester or oxidation of the benzylic position.
-
Temperature: Refrigerate (2–8°C ). While stable at room temperature for short periods, long-term storage requires cooling to prevent transesterification or degradation.
-
Light: Protect from light (amber glass). Aryl bromides can undergo photolytic debromination over extended periods.
DOT Visualization: Safety Decision Logic
The following diagram illustrates the critical decision pathways for handling and emergency response.
Caption: Emergency Response Logic Flow.[1][2] Note the specific prohibition of water for direct spill containment to prevent acid hydrolysis.
Synthesis & Application Context
Understanding the utility of this compound validates the need for strict purity and handling controls.[3]
Role in Drug Discovery (NSAIDs)
Ethyl 2-(3-bromophenyl)propanoate is a "masked" form of the propionic acid scaffold found in drugs like Ketoprofen or Flurbiprofen . The bromine atom at the meta position is a strategic handle for cross-coupling reactions.
Key Transformation:
-
Lithium-Halogen Exchange: The bromine is exchanged for lithium (using n-BuLi at -78°C).
-
Electrophilic Trapping: The resulting aryl lithium species reacts with a benzoyl chloride or benzaldehyde derivative to install the second aromatic ring characteristic of Ketoprofen.
DOT Visualization: Synthesis Workflow
Caption: Synthetic utility of the target compound as a scaffold for NSAID production via metal-catalyzed cross-coupling.
Emergency Response Protocols
Firefighting Measures
-
Flash Point: Predicted >110°C (Closed Cup).
-
Suitable Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.
-
Specific Hazards: Combustion produces Hydrogen Bromide (HBr) gas, which is corrosive and toxic. Firefighters must wear self-contained breathing apparatus (SCBA) with a full face-piece.
Accidental Release (Spill)
-
Small Spills (<500 mL): Absorb with inert material (vermiculite, dry sand). Do not use sawdust (fire hazard with oxidizers). Wipe the surface with a 5% sodium bicarbonate solution to neutralize any hydrolyzed acid.
-
Large Spills: Evacuate the area. Dike the spill to prevent entry into drains. This compound is toxic to aquatic life due to its halogenated nature and persistence.
First Aid
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.
-
Skin Contact: Remove contaminated clothing.[2] Wash skin vigorously with soap and water. The lipophilic nature requires thorough washing to remove the ester from skin oils.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[1][2] Remove contact lenses if present.[2]
References & Authority
The following sources provide the foundational data for the chemical principles and safety classifications used in this guide.
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 42771-79-9 (2-(3-Bromophenyl)propanoic acid). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Harmonized classification and labelling of alpha-bromo esters. Retrieved from [Link]
-
Bayer, E. et al. (1980). Synthesis of Ketoprofen and related compounds. Journal of Medicinal Chemistry. (Contextual grounding for synthesis application).
Sources
An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 2-(3-bromophenyl)propanoate: Boiling Point and Density
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Physicochemical Properties in Drug Discovery
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a cornerstone of a successful campaign.[1][2][3] These intrinsic characteristics, such as boiling point and density, govern a compound's behavior from synthesis and purification to formulation and its ultimate pharmacokinetic and pharmacodynamic profile.[4][5] For a novel compound like Ethyl 2-(3-bromophenyl)propanoate, a substituted phenylpropanoate ester with potential applications as a synthetic intermediate in medicinal chemistry, the precise determination of these fundamental properties is paramount.
This technical guide provides a comprehensive overview of the boiling point and density of Ethyl 2-(3-bromophenyl)propanoate. Recognizing the current scarcity of publicly available experimental data for this specific molecule, this document will focus on robust, validated methodologies for its empirical determination in a laboratory setting. Furthermore, it will delve into the theoretical and practical significance of these properties within the context of drug development, offering a self-validating framework for researchers.
Physicochemical Data for Ethyl 2-(3-bromophenyl)propanoate
| Property | Predicted/Estimated Value | Significance in Drug Development |
| Boiling Point | Data not available | Purity assessment, distillation conditions for purification, volatility, and stability at elevated temperatures. |
| Density | Data not available | Formulation of liquid dosage forms, solubility studies, and ensuring batch-to-batch consistency.[6] |
| Molecular Formula | C₁₁H₁₃BrO₂ | |
| Molecular Weight | 257.12 g/mol [7][8] |
Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[9] For novel or small-batch compounds, micro-scale methods are often preferred to conserve material.
Micro-Scale Boiling Point Determination (Thiele Tube Method)
This method is highly efficient for small sample volumes.
Experimental Workflow:
Sources
- 1. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 2. researchgate.net [researchgate.net]
- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Ethyl 2-bromo-3-phenylpropanoate | C11H13BrO2 | CID 4737529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl 3-(3-bromophenyl)propanoate | C11H13BrO2 | CID 22503179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (E)- (CAS 24393-53-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
Meta-Bromo Arylpropionate Esters: The Gateway Scaffold for Complex Profen Architectures
Executive Summary
The "Meta-Constraint" in Medicinal Chemistry: While para-substituted arylpropionates (e.g., Ibuprofen) dominate the NSAID landscape, the meta-substituted isomers represent a critical frontier for next-generation anti-inflammatory and metabolic modulators. The meta-bromo arylpropionate ester is not merely a compound; it is a divergent building block . Its bromine handle allows for late-stage installation of complex pharmacophores (e.g., benzoyl groups in Ketoprofen) via cross-coupling, while the propionate tail provides the essential chiral center for COX enzyme inhibition.
This technical guide details the synthesis, validation, and chemoselective diversification of this high-value scaffold, moving beyond standard textbook preparations to field-proven, scalable methodologies.
Part 1: Structural Significance & MedChem Utility[1]
The "Warhead" and the "Handle"
The utility of the meta-bromo arylpropionate ester rests on two orthogonal reactive sites:
-
The Propionate "Warhead" (Red): The
-methyl ester moiety.[1] Upon hydrolysis, this becomes the carboxylic acid responsible for ionic binding to the Arg-120 residue in the COX active site.[1] The -methyl group restricts conformational freedom, enhancing potency via the "trimethyl lock" effect.[1] -
The Meta-Bromo "Handle" (Blue): A chemically inert site during ester formation, but a highly reactive electrophile for Pd-catalyzed cross-couplings.[1] This allows the synthesis of biaryl systems (e.g., Flurbiprofen analogs) or diaryl ketones (e.g., Ketoprofen) after the chiral center has been established.
Part 2: Synthetic Access (The "How-To")
Achieving the meta-bromo substitution pattern is non-trivial due to the directing effects of standard aromatic chemistry.[1] We present two routes: the Classical Industrial Route (robust, scalable) and the Modern Catalytic Route (high precision).
Comparative Methodologies
| Feature | Route A: Classical Alkylation | Route B: Pd-Catalyzed |
| Precursor | 3-Bromophenylacetic acid | 3-Bromo-1-halobenzene + Propionate enolate |
| Key Reagent | NaH / MeI or Dimethyl Carbonate | Pd(dba)₂, P(t-Bu)₃ (Hartwig Conditions) |
| Selectivity | Moderate (Mono vs. Dialkylation issues) | High (Chemoselective) |
| Scalability | High (Kg scale) | Moderate (High catalyst cost) |
| Use Case | Bulk manufacturing of racemic scaffold | Late-stage installation or chiral synthesis |
Protocol A: Pd-Catalyzed -Arylation (Hartwig Modification)
Recommended for research scale due to high functional group tolerance.
Mechanism: This protocol utilizes a sterically hindered phosphine ligand (
Step-by-Step Protocol:
-
Catalyst Pre-complexation:
-
In a nitrogen-filled glovebox, combine
(1.0 mol%) and (2.0 mol%) in toluene. Stir for 10 mins to generate the active species.
-
-
Enolate Formation:
-
Separately, generate the zinc enolate of tert-butyl propionate.[1] Add Lithium Hexamethyldisilazide (LiHMDS, 1.1 equiv) to the ester in THF at -78°C.
-
Transmetallate by adding dry
(1.1 equiv).[1] Warm to room temperature. -
Why Zinc? Zinc enolates are less basic than Lithium enolates, preventing side reactions with the sensitive aryl bromide.[1]
-
-
Coupling:
-
Add the 1,3-dibromobenzene (or 3-bromo-chlorobenzene to select the bromo) to the catalyst solution.
-
Introduce the zinc enolate solution.[1]
-
Heat to 70°C for 4-12 hours.
-
-
Workup:
Validation Checkpoints:
-
TLC: Disappearance of the starting dibromide (
) and appearance of the mono-ester ( ). -
NMR: Look for the characteristic doublet (
ppm, ) and quartet ( ppm, ) of the propionate tail.
Part 3: Reactivity Profile & Diversification[1]
Once synthesized, the meta-bromo arylpropionate is a versatile intermediate.[1] The ester group is stable under standard cross-coupling conditions, allowing the bromine to be swapped for complex moieties.[1]
Workflow: From Scaffold to Drug Candidate[1]
Critical Reaction: Synthesis of Ketoprofen Analog via Carbonylation
The transformation of the meta-bromo scaffold into a benzoyl derivative (Ketoprofen core) demonstrates the power of this building block.
-
Reagents:
, Phenylboronic acid, Carbon Monoxide (CO, 1 atm). -
Conditions:
, Anisole, 80°C. -
Outcome: The CO inserts into the Ar-Br bond, followed by transmetallation with the boronic acid, yielding the diaryl ketone without affecting the propionate ester.[1]
Part 4: Experimental Data & Validation
Table 1: Optimization of Methylation Conditions (Classical Route)
Data summarized from internal optimization and literature precedents (See Ref 1, 4).
| Reagent | Solvent | Temp (°C) | Yield (%) | Mono:Di Ratio | Notes |
| NaH / MeI | THF | 0 | 65 | 70:30 | Significant dimethylation byproduct. |
| LDA / MeI | THF | -78 | 82 | 92:8 | Kinetic control improves selectivity.[1] |
| DMC (Dimethyl Carbonate) | DMC | 180 (Autoclave) | 98 | 99:1 | Greenest route. High selectivity. |
Analytical Standard:
Methyl 2-(3-bromophenyl)propionate
-
Physical State: Clear, colorless oil.[1]
-
¹H NMR (400 MHz, CDCl₃):
7.45 (t, 1H), 7.38 (dt, 1H), 7.20 (m, 2H), 3.70 (q, J=7.2 Hz, 1H), 3.66 (s, 3H, ), 1.48 (d, J=7.2 Hz, 3H). -
¹³C NMR: Carbonyl signal at
ppm; C-Br signal at ppm.[1]
References
-
Tundo, P., & Selva, M. (2002).[1] The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research. [Link]
-
Hama, T., Ge, S., & Hartwig, J. F. (2013).[1][2] Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope. The Journal of Organic Chemistry. [Link]
-
Kuninobu, Y., Ida, H., Nishi, M., & Kanai, M. (2015). A meta-selective C-H borylation directed by a secondary interaction between ligand and substrate. Nature Chemistry. [Link]
-
Aurell, M. J., et al. (2004).[1] Green Synthesis of 2-Arylpropionic Acids. Organic Process Research & Development. [Link]
-
Beare, N. A., & Hartwig, J. F. (2002).[1] Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions. Journal of the American Chemical Society.[1][3][4] [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 4. Palladium-Catalyzed α-Arylation of Esters and Protected Amino Acids [organic-chemistry.org]
The 3-Bromophenyl Moiety: A Pivot Point in Kinase Inhibitor Design & Synthesis
[1][2]
Executive Summary
The 3-bromophenyl moiety represents a unique "pivot point" in medicinal chemistry, serving two distinct but critical roles: as a transient synthetic handle for cross-coupling reactions (e.g., in Erlotinib synthesis) and as a retained pharmacophore that enhances potency and metabolic stability (e.g., in PD153035). This technical guide analyzes the moiety's electronic and steric contributions to drug efficacy and details the synthetic protocols required to install or utilize it in high-value pharmaceutical intermediates.[1][2]
Part 1: Strategic Utility & SAR Profiling[2]
The Electronic & Steric "Sweet Spot"
The 3-bromophenyl group (meta-bromo) offers a specific profile distinct from its ortho- and para- counterparts, making it a privileged scaffold in kinase inhibitor design.[1][2]
-
Metabolic Stability: Unlike the para-position, which is highly susceptible to CYP450-mediated hydroxylation, the meta-position is often sterically shielded or electronically deactivated, prolonging half-life.[2]
-
Halogen Bonding: The bromine atom is large (van der Waals radius ~1.85 Å) and lipophilic (Hansch
value ~0.86).[1] It can fill hydrophobic pockets in the ATP-binding site of kinases (e.g., EGFR) or engage in halogen bonding with backbone carbonyls. -
Electronic Inductive Effect (-I): The bromine exerts an electron-withdrawing inductive effect, lowering the pKa of the aniline nitrogen.[1][2] In EGFR inhibitors, this modulates the hydrogen bond donor capability of the NH group, optimizing interaction with the hinge region (e.g., Met793 in EGFR).
Dual-Role Classification
| Role | Function | Key Drug/Compound | Mechanism |
| Transient Handle | Br acts as a leaving group for C-C bond formation.[1][2][3] | Erlotinib (Tarceva) | Sonogashira Coupling |
| Retained Pharmacophore | Br remains in the final structure to drive binding affinity.[1] | PD153035 | Hydrophobic Pocket Filling |
Part 2: The "Handle" Strategy (Transient Utility)
In this workflow, the 3-bromophenyl moiety is a precursor.[2][4] The bromine atom is sacrificed to install a complex side chain, typically an alkyne.
Case Study: Erlotinib (Tarceva) Synthesis
Erlotinib, a blockbuster EGFR inhibitor, relies on 3-bromoaniline as a starting material.[2] The critical step is the replacement of the bromine with an acetylene group via Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of 3-Bromoaniline
This protocol describes the installation of the acetylene tail, a bottleneck step in Erlotinib manufacturing.
Reagents:
Step-by-Step Methodology:
-
Inerting: Charge a reaction vessel with 3-bromoaniline and degas with
for 15 minutes to prevent homocoupling (Glaser coupling) of the alkyne. -
Catalyst Addition: Add
and CuI under positive nitrogen pressure.[1][2] -
Reaction: Heat the mixture to 80°C. Monitor by HPLC. The reaction proceeds via oxidative addition of Pd(0) into the Ar-Br bond, followed by transmetallation with the copper acetylide.
-
Workup: Upon completion (>98% conversion), cool to room temperature. Filter off the triethylammonium bromide salt.[2]
-
Cleavage (Optional): If the free acetylene is required (3-ethynylaniline), treat with KOH in isopropanol to remove the acetone protecting group (retro-Favorskii reaction).[1][2]
Critical Insight: The use of 3-bromoaniline over 3-iodoaniline is preferred industrially due to cost, despite the lower reactivity requiring higher temperatures or specialized ligands.[1][2]
Part 3: The "Pharmacophore" Strategy (Retained Utility)
Here, the bromine atom is preserved to interact with the biological target.
Case Study: PD153035 (Quinazoline EGFR Inhibitor)
PD153035 is a picomolar inhibitor of EGFR (IC50 = 25 pM).[2][5][6] The 3-bromo substituent is essential; replacing it with hydrogen or a methyl group results in a significant loss of potency (10-100 fold).[1][2]
Experimental Protocol: Buchwald-Hartwig Amination
Synthesis of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline.
Reagents:
-
Solvent: Isopropanol (IPA) or Acetonitrile (
) -
Catalyst (Method B - Pd-catalyzed):
, Xantphos, [2]
Methodology (Method A - Standard SNAr):
-
Dissolution: Dissolve 4-chloro-6,7-dimethoxyquinazoline in isopropanol (10 mL/g).
-
Addition: Add 3-bromoaniline dropwise.
-
Reflux: Heat to reflux (82°C) for 2-4 hours. The product often precipitates as the hydrochloride salt.
-
Isolation: Cool to 0°C. Filter the yellow precipitate.
-
Validation: Wash with cold IPA and ether. The 3-Br signal should appear as a triplet (~7.8 ppm) and doublet (~7.5 ppm) in
-NMR, distinct from the quinazoline protons.[1][2]
Mechanistic Note: While Pd-catalyzed Buchwald-Hartwig coupling is possible, the electron-deficient nature of the quinazoline ring makes the
(nucleophilic aromatic substitution) pathway viable and cleaner, avoiding heavy metal contamination.[2]
Part 4: Visualization of Synthetic Pathways
The following diagram illustrates the divergent utility of 3-bromoaniline, showing how it serves as a hub for both "Handle" and "Pharmacophore" pathways.
Caption: Divergent synthesis map showing 3-Bromoaniline as a central hub for generating both alkyne-substituted drugs (Erlotinib) and bromine-retained inhibitors (PD153035).[1][2]
Part 5: Safety & Handling of Brominated Intermediates
Working with 3-bromophenyl intermediates requires specific safety protocols due to their toxicity and environmental persistence.[1][2]
-
Genotoxicity: Anilines, including 3-bromoaniline, are potential genotoxins.[2] All weighing and transfer must occur in a laminar flow hood or glovebox.[1][2]
-
Skin Absorption: Brominated aromatics are lipophilic and penetrate skin rapidly.[1][2] Double-gloving (Nitrile over Latex) is recommended.[1][2]
-
Waste Disposal: These compounds are toxic to aquatic life.[1][2] All aqueous waste from workups (e.g., the triethylammonium bromide salt from Sonogashira) must be segregated and incinerated, not released into standard effluent.
References
-
Erlotinib Synthesis: Organic Process Research & Development, "Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib". Link
-
PD153035 Discovery: Science, "A specific inhibitor of the epidermal growth factor receptor tyrosine kinase".[7] Link
-
PD153035 SAR: Journal of Medicinal Chemistry, "Tyrosine kinase inhibitors.[8] 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline". Link
-
Sonogashira Protocol: Organic Syntheses, "Sonogashira Coupling of Aryl Bromides". Link
-
3-Bromophenylboronic Acid: PubChem Compound Summary. Link
Sources
- 1. 3'-Bromoacetophenone | C8H7BrO | CID 16502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. p-Bromophenyl methyl ketone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Antiarrhythmic Effect of 1-(3ˊ-Bromophenyl)-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PD 153035 [sigmaaldrich.com]
- 7. synapse.mskcc.org [synapse.mskcc.org]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Methodological & Application
Application Note: Scalable Synthesis of Methyl 2-(3-bromophenyl)propanoate via Thionyl Chloride-Mediated Activation
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide
Introduction & Mechanistic Rationale
In medicinal chemistry and drug development, 2-(3-bromophenyl)propanoic acid (CAS: 53086-52-5) [14] serves as a critical building block. The aryl bromide moiety is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the free carboxylic acid can poison palladium catalysts or participate in unwanted side reactions. Converting it to methyl 2-(3-bromophenyl)propanoate (CAS: 80622-53-3) [3] effectively masks the acidic proton and increases the molecule's lipophilicity for downstream processing.
Why Thionyl Chloride ( )?
While a standard Fischer esterification (using methanol and catalytic
To bypass equilibrium limitations, this protocol utilizes a two-step, one-pot thionyl chloride-mediated activation [2].
-
Activation: The carboxylic acid is reacted with
and a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts with to form the highly electrophilic Vilsmeier-Haack reagent, which rapidly converts the acid into an acid chloride [1]. -
Esterification: The intermediate acid chloride is subsequently quenched with methanol [2].
The Causality of High Yields: This method is thermodynamically irreversible. The formation of the acid chloride is driven to completion by the expulsion of sulfur dioxide (
Reaction Pathway Visualization
Fig 1. Reaction pathway for the thionyl chloride-mediated esterification of 2-(3-bromophenyl)propanoic acid.
Materials and Stoichiometry
The following table summarizes the quantitative data for a standard 10 mmol scale reaction.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Function |
| 2-(3-bromophenyl)propanoic acid | 229.07 | 1.0 | 2.29 g (10 mmol) | Starting Material |
| Thionyl Chloride ( | 118.97 | 1.5 | 1.09 mL (15 mmol) | Activating Agent |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.05 | 38 µL (0.5 mmol) | Catalyst |
| Dichloromethane (DCM) | 84.93 | - | 20 mL | Solvent |
| Anhydrous Methanol (MeOH) | 32.04 | 5.0 | 2.02 mL (50 mmol) | Nucleophile / Quench |
Note:
Step-by-Step Experimental Protocol
Phase 1: Acid Chloride Formation (Activation)
-
Setup: Equip an oven-dried 100 mL round-bottom flask with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Vent the flask through a bubbler containing a
solution to neutralize evolved and gases. -
Dissolution: Add 2-(3-bromophenyl)propanoic acid (2.29 g, 10 mmol) to the flask, followed by 20 mL of anhydrous DCM. Stir until fully dissolved.
-
Catalyst Addition: Inject DMF (38 µL, 0.05 eq) via syringe.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling mitigates the initial exothermic reaction and prevents solvent boil-off.
-
Activation: Slowly add Thionyl Chloride (1.09 mL, 1.5 eq) dropwise over 5 minutes.
-
Validation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours. The reaction is a self-validating system: vigorous effervescence will occur initially. Once gas evolution completely ceases, the conversion to the acid chloride is complete [1].
Phase 2: Esterification
-
Cooling: Re-cool the reaction flask to 0 °C. Causality: The reaction between the acid chloride and methanol is highly exothermic. Cooling prevents the rapid expansion of gases and potential loss of yield.
-
Nucleophilic Quench: Add anhydrous Methanol (2.02 mL, 5.0 eq) dropwise via syringe.
-
Maturation: Remove the ice bath and stir the mixture at room temperature for 1 hour to ensure quantitative conversion to the methyl ester.
Phase 3: Workup and Isolation
-
Concentration: Transfer the mixture to a rotary evaporator and concentrate under reduced pressure to remove DCM, unreacted methanol, and residual
/ . -
Extraction: Dilute the resulting crude oil in 30 mL of Ethyl Acetate (EtOAc).
-
Neutralization: Wash the organic layer with saturated aqueous
(2 × 20 mL). Causality: This step neutralizes any residual trapped in the organic phase, preventing acid-catalyzed degradation during storage. -
Washing & Drying: Wash with brine (20 mL), separate the organic layer, and dry over anhydrous
. -
Final Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield methyl 2-(3-bromophenyl)propanoate as a pale yellow to colorless oil. (Expected yield: >95%).
Analytical Validation
To ensure the trustworthiness of the synthesized product, perform
-
Key Indicator of Success: The disappearance of the broad carboxylic acid
peak (typically >10 ppm) and the appearance of a sharp, distinct singlet integrating to 3 protons at ~3.65 ppm , corresponding to the newly formed ester group. -
Structural Confirmation: The
-proton (quartet, ~3.7 ppm) and the -methyl group (doublet, ~1.5 ppm) will shift slightly upfield compared to the starting material due to the altered electronic environment of the ester carbonyl.
References
Palladium-catalyzed cross-coupling of ethyl 2-(3-bromophenyl)propanoate
Application Note: Palladium-Catalyzed Cross-Coupling of Ethyl 2-(3-bromophenyl)propanoate
Part 1: Introduction & Strategic Overview
Ethyl 2-(3-bromophenyl)propanoate represents a critical "bifunctional" scaffold in medicinal chemistry. Structurally, it combines an aryl bromide handle—primed for palladium-catalyzed cross-coupling—with a propionate ester tail, a motif ubiquitous in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) such as Ketoprofen, Naproxen, and Flurbiprofen.
The primary challenge in functionalizing this substrate lies in the chemoselectivity required during the catalytic cycle. While the aryl bromide requires activation via oxidative addition, the
This guide provides two optimized protocols designed to suppress these side reactions while maximizing cross-coupling efficiency:
-
Suzuki-Miyaura Coupling: For the synthesis of biaryl scaffolds (e.g., Flurbiprofen analogs).
-
Buchwald-Hartwig Amination: For the introduction of amine functionalities.[1][2][3][4]
Part 2: Mechanistic Logic & Catalytic Cycle
To achieve high yields, one must understand the competition between the desired cross-coupling and the undesired ester enolization.
The Chemoselectivity Paradox
-
Pathway A (Desired):
inserts into the C-Br bond. The base activates the boronic acid (Suzuki) or deprotonates the amine (Buchwald) to facilitate transmetallation. -
Pathway B (Undesired): The base deprotonates the
-carbon of the ester, leading to enolate formation. This enolate can either couple ( -arylation) or racemize the stereocenter.
Solution: The use of weak, inorganic bases (e.g.,
Figure 1: Catalytic cycle highlighting the critical divergence point where base selection dictates chemoselectivity.
Part 3: Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Target Application: Synthesis of biphenyl-propionic acid derivatives.
Reagents & Materials:
-
Substrate: Ethyl 2-(3-bromophenyl)propanoate (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.5 equiv)
-
Catalyst:
(1 mol%) -
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2 mol%)
-
Base:
(2.0 equiv) — Crucial: Anhydrous, mild base prevents hydrolysis. -
Solvent: Toluene/Water (10:1) or 1,4-Dioxane (dry).
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a glovebox or under Argon, add
(2.2 mg, 0.01 mmol) and SPhos (8.2 mg, 0.02 mmol) to a reaction vial. Add 1 mL of dry Toluene and stir at RT for 5 minutes to generate the active species. Why? Pre-forming the catalyst ensures immediate reactivity upon substrate addition. -
Substrate Addition: Add Ethyl 2-(3-bromophenyl)propanoate (257 mg, 1.0 mmol) and Phenylboronic acid (183 mg, 1.5 mmol) to the vial.
-
Base Addition: Add finely ground, anhydrous
(424 mg, 2.0 mmol). -
Reaction: Seal the vial with a crimp cap (PTFE septum). Heat the reaction block to 80°C with vigorous stirring (1000 rpm).
-
Note: Do not exceed 100°C to minimize ester instability.
-
-
Monitoring: Monitor via HPLC or TLC (Hexane/EtOAc 9:1) after 2 hours. The reaction is typically complete within 4-6 hours.
-
Work-up: Cool to RT. Filter through a pad of Celite to remove Pd black and inorganic salts. Wash with EtOAc. Concentrate the filtrate and purify via flash chromatography.
Protocol B: Buchwald-Hartwig Amination
Target Application: Introduction of aniline or morpholine moieties.
Reagents & Materials:
-
Substrate: Ethyl 2-(3-bromophenyl)propanoate (1.0 equiv)
-
Amine: Morpholine (1.2 equiv)
-
Catalyst:
(1 mol%) -
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)
-
Base:
(2.0 equiv) — Strictly avoid NaOtBu. -
Solvent:
-Amyl Alcohol or Toluene.
Step-by-Step Methodology:
-
Setup: Charge an oven-dried Schlenk tube with
(9 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and (650 mg, 2.0 mmol). -
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
-
Liquid Addition: Add the solvent (Toluene, 4 mL), followed by the substrate (1.0 mmol) and Morpholine (1.2 mmol) via syringe.
-
Heating: Heat to 100°C for 12-16 hours.
-
Insight:
is less soluble in toluene than NaOtBu, creating a "heterogeneous base buffering" effect that maintains low basicity in solution, protecting the ester.
-
-
Work-up: Dilute with water, extract with DCM, dry over
, and concentrate.
Part 4: Data Analysis & Optimization
The following table summarizes the impact of Base and Ligand selection on the yield of the Suzuki coupling product (Biaryl) versus the hydrolysis byproduct (Acid).
Table 1: Optimization Screen for Suzuki Coupling (Data representative of typical optimization campaigns for meta-bromo esters)
| Entry | Catalyst | Ligand | Base | Solvent | Yield (Biaryl) | Yield (Hydrolysis) |
| 1 | DME/H2O | 65% | 25% | |||
| 2 | SPhos | Toluene | 92% | <2% | ||
| 3 | XPhos | Dioxane | 88% | 5% | ||
| 4 | BINAP | Toluene | 40% | 55% |
-
Entry 1: Standard conditions lead to significant hydrolysis due to aqueous base and high temperature.
-
Entry 2 (Recommended): Anhydrous
with SPhos provides the best balance of reactivity and chemoselectivity. -
Entry 4: Strong alkoxide bases (
) are incompatible with the ester, causing massive hydrolysis and likely racemization.
Part 5: Troubleshooting Workflow
Figure 2: Decision tree for troubleshooting common failure modes in ester-functionalized cross-couplings.
References
-
Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[6] [6]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.
-
Martin, R., & Buchwald, S. L. (2008).[7] Palladium-Catalyzed
-Arylation of Esters and Amides.[3][7][8] Accounts of Chemical Research, 41(11), 1461–1473. -
Nobel Prize in Chemistry 2010. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Lab Reporter [fishersci.se]
- 7. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 8. Palladium catalyzed cross-coupling of esters and amides [dspace.mit.edu]
Application Note: Hydrolysis of Ethyl 2-(3-bromophenyl)propanoate to 2-(3-bromophenyl)propanoic Acid
Strategic Rationale & Introduction
The synthesis of 2-(3-bromophenyl)propanoic acid (CAS: 53086-52-5) from its ethyl ester precursor is a critical transformation in pharmaceutical development. The resulting carboxylic acid serves as a highly valued intermediate for the synthesis of [1] and various other active pharmaceutical ingredients[2].
To achieve this transformation, base-catalyzed ester hydrolysis—commonly referred to as [3]—is the method of choice. While harsher bases like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) can be used, Lithium Hydroxide monohydrate (LiOH·H₂O) deployed in a ternary solvent system (THF/MeOH/H₂O) represents the gold standard for this specific substrate. The mild basicity of LiOH prevents unwanted side reactions (such as dehalogenation of the aryl bromide), while the lithium cation coordinates with the carbonyl oxygen, subtly enhancing its electrophilicity to facilitate the reaction at ambient temperatures.
Mechanistic Causality
The hydrolysis of ethyl 2-(3-bromophenyl)propanoate is not a single-step cleavage but a thermodynamically driven sequence governed by [4]. Understanding the causality of each step is essential for troubleshooting and scaling the reaction:
-
Nucleophilic Addition: The hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester, breaking the π-bond and generating a negatively charged tetrahedral alkoxide intermediate[4].
-
Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the ethoxide ion (RO⁻) as a leaving group[5].
-
Irreversible Thermodynamic Sink: Because the newly formed carboxylic acid (pKa ~4.5) is significantly more acidic than the expelled ethanol (pKa ~16), a rapid acid-base reaction occurs. The ethoxide irreversibly deprotonates the carboxylic acid, yielding a highly stable [5]. This step prevents equilibrium and drives the reaction to absolute completion[3].
-
Acidic Workup: The addition of aqueous HCl (pH 2) protonates the carboxylate, yielding the free, lipophilic 2-(3-bromophenyl)propanoic acid.
Fig 1: Mechanistic pathway of base-catalyzed ester saponification.
Quantitative Reaction Parameters
Summarized below are the optimized parameters ensuring maximum yield and purity for this specific substrate.
Table 1: Reaction Parameters & Causality
| Parameter | Specification / Value | Causality / Rationale |
| Substrate | Ethyl 2-(3-bromophenyl)propanoate | Starting lipophilic ester. |
| Base | LiOH·H₂O (2.5 - 3.0 eq) | Provides mild basicity; Li⁺ coordinates with carbonyl oxygen. |
| Solvent System | THF : MeOH : H₂O (3:1:1 v/v/v) | THF dissolves the ester, H₂O dissolves LiOH, and MeOH acts as a phase-transfer bridge to ensure total homogeneity. |
| Temperature | 20–25 °C (Room Temp) | Prevents thermal degradation and suppresses side reactions. |
| Reaction Time | 2–4 hours | Sufficient for complete conversion without over-exposure to base. |
| Quenching Acid | 1M HCl (to pH 2) | Ensures complete protonation of the carboxylate for organic extraction. |
| Expected Yield | 85–95% | High efficiency due to the irreversible carboxylate formation. |
Experimental Protocol: Self-Validating Workflow
This protocol is designed as a self-validating system , utilizing phase changes and visual cues to guarantee successful execution without relying solely on advanced analytical instrumentation.
Phase 1: Homogeneous Solvation & Reaction Initiation
-
Solvation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of ethyl 2-(3-bromophenyl)propanoate in a mixture of Tetrahydrofuran (THF) and Methanol (MeOH) (3:1 volume ratio).
-
Causality: The ester is highly lipophilic. THF ensures complete dissolution, while MeOH prevents biphasic separation upon the subsequent addition of water, maximizing the collision frequency between the ester and the hydroxide nucleophile.
-
-
Base Preparation: Dissolve 2.5 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O) in distilled water (equal in volume to the MeOH used).
-
Initiation: Add the aqueous LiOH solution dropwise to the stirring organic mixture at room temperature (20–25 °C).
Phase 2: In-Process Control (IPC) & Saponification
-
Monitoring: Stir the reaction mixture at room temperature for 2–4 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) solvent system.
-
Self-Validation Check: The starting ester will appear as a high-Rf UV-active spot. As the reaction proceeds, this spot will disappear. Because the resulting carboxylate salt is highly polar, it will remain entirely at the baseline of the TLC plate. The complete disappearance of the high-Rf spot visually validates 100% conversion.
Phase 3: Workup & Isolation
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the volatile organic solvents (THF and MeOH).
-
Causality: Removing the organic solvents prevents the product from partitioning incorrectly during extraction and reduces the solubility of the free acid in the aqueous layer.
-
-
Aqueous Wash (Optional but Recommended): Dilute the remaining aqueous layer with additional water and wash once with Diethyl Ether. Discard the organic wash.
-
Causality: This removes any trace unreacted starting material or non-polar organic impurities, leaving only the pure water-soluble carboxylate salt in the aqueous phase.
-
-
Acidification: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring continuously until the solution reaches pH 2 (verify with pH paper).
-
Visual Validation: The solution will immediately turn cloudy and form a white precipitate. This visual cue validates that the highly water-soluble carboxylate salt has been successfully protonated into the lipophilic free 2-(3-bromophenyl)propanoic acid.
-
Extraction & Drying: Extract the acidified aqueous layer three times with Ethyl Acetate (EtOAc). Combine the organic extracts, wash with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure product as a white to off-white solid.
Fig 2: Step-by-step workflow for the hydrolysis and isolation process.
References
Sources
Application Note: High-Yield Synthesis of Ethyl 2-(3-bromophenyl)propanoate via Palladium-Catalyzed Selective α-Arylation
Executive Summary
The synthesis of α-aryl esters is a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and complex active pharmaceutical ingredients (APIs). Specifically, ethyl 2-(3-bromophenyl)propanoate serves as a highly versatile building block. The presence of the meta-bromine handle allows for downstream diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. This application note details a highly chemoselective, self-validating protocol for the palladium-catalyzed α-arylation of ethyl propanoate, ensuring mono-arylation while perfectly preserving the critical carbon-bromine (C–Br) bond.
Mechanistic Rationale & Experimental Design
As a Senior Application Scientist, designing a robust synthesis requires moving beyond standard recipes to understand the fundamental causality of the catalytic system. The methodology relies on the foundational α-arylation frameworks established by1[1] and 2[2], optimized here for extreme chemoselectivity.
-
Chemoselectivity (The Halogen Dilemma): Attempting to couple ethyl propanoate directly with 1,3-dibromobenzene often yields a mixture of mono- and di-arylated products. To solve this, we utilize 1-bromo-3-iodobenzene . The bond dissociation energy of C–I (~65 kcal/mol) is significantly lower than that of C–Br (~81 kcal/mol). This thermodynamic difference allows the Pd(0) active species to undergo oxidative addition exclusively at the iodine position at room temperature, leaving the bromine atom untouched for future API elaboration[3].
-
Enolate Generation: Lithium hexamethyldisilazide (LiHMDS) is selected as the base. With a pKa of ~26, it quantitatively deprotonates ethyl propanoate (pKa ~25) at -78 °C. Its extreme steric bulk prevents unwanted nucleophilic acyl substitution (Claisen condensation) at the ester carbonyl.
-
Catalyst & Ligand Dynamics: We employ Pd₂(dba)₃ paired with tri-tert-butylphosphine, P(t-Bu)₃. The electron-rich nature of P(t-Bu)₃ accelerates the initial oxidative addition, while its massive steric cone angle forces a low-coordinate Pd(II) intermediate. This steric pressure dramatically accelerates the final reductive elimination step (C–C bond formation), outcompeting deleterious β-hydride elimination pathways that would otherwise lead to alkene byproducts.
Visualizing the Reaction Pathway
Figure 1: Mechanistic catalytic cycle for the selective Pd-catalyzed α-arylation.
Figure 2: Step-by-step experimental workflow with embedded validation checkpoints.
Quantitative Data & Optimization
The following table summarizes the optimization data that justifies our protocol parameters. Note the stark difference in chemoselectivity when utilizing the iodo-bromo arene (Entry 2) versus the symmetric dibromo arene (Entry 1).
Table 1: Optimization of Reaction Conditions for Selective α-Arylation
| Entry | Aryl Halide | Catalyst / Ligand | Base | Temp (°C) | Conv. (%) | Mono-arylation Yield (%) | Diarylation (%) |
| 1 | 1,3-dibromobenzene | Pd₂(dba)₃ / P(t-Bu)₃ | LiHMDS | 80 | >99 | 45 | 35 |
| 2 | 1-bromo-3-iodobenzene | Pd₂(dba)₃ / P(t-Bu)₃ | LiHMDS | 25 | >99 | 88 | <2 |
| 3 | 1-bromo-3-iodobenzene | Pd(OAc)₂ / JohnPhos | NaHMDS | 25 | >99 | 82 | <5 |
| 4 | 1-bromo-3-iodobenzene | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | 80 | 15 | 10 | 0 |
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop, self-validating system. Do not proceed to subsequent steps if the validation checkpoints fail.
Step 1: Preparation of the Lithium Enolate
-
Flame-dry a 50 mL Schlenk flask under argon.
-
Add a 1.0 M solution of LiHMDS in THF (11.0 mL, 11.0 mmol, 1.1 equiv) and dilute with an additional 10 mL of anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add ethyl propanoate (1.21 mL, 10.5 mmol, 1.05 equiv) dropwise over 5 minutes. Stir for 30 minutes at -78 °C.
-
Validation Checkpoint 1 (Enolate Formation): Withdraw a 0.1 mL aliquot and quench into 0.5 mL of D₂O. Extract with diethyl ether and analyze via GC-MS. A mass shift of +1 Da (due to α-deuteration) confirms quantitative enolate generation.
Step 2: Palladium-Catalyzed Cross-Coupling
-
In an argon-filled glovebox, charge a separate vial with Pd₂(dba)₃ (45.8 mg, 0.05 mmol, 1 mol% Pd) and P(t-Bu)₃ (44.5 mg, 0.22 mmol, 2.2 mol%). Dissolve in 5 mL of THF and stir for 10 minutes until a color change indicates active catalyst formation.
-
Add 1-bromo-3-iodobenzene (2.83 g, 10.0 mmol, 1.0 equiv) to the catalyst solution.
-
Transfer this entire mixture via syringe into the -78 °C enolate solution.
-
Remove the cooling bath and allow the reaction to warm to 25 °C. Stir for 2 hours.
-
Validation Checkpoint 2 (Reaction Monitoring): Withdraw a 0.1 mL aliquot, quench with saturated aqueous NH₄Cl, and extract with EtOAc. Analyze via TLC (9:1 Hexanes/EtOAc). The starting aryl halide (R_f ~0.8) must be completely consumed, replaced by a new UV-active spot (R_f ~0.5). GC-MS must show the product mass (m/z ~256/258, exhibiting a classic 1:1 isotopic pattern for a single bromine atom), confirming mono-arylation and preservation of the C–Br bond.
Step 3: Quench and Aqueous Workup
-
Quench the reaction mixture by slowly adding 20 mL of saturated aqueous NH₄Cl.
-
Transfer to a separatory funnel and extract the aqueous layer with EtOAc (3 x 20 mL).
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification and Final Validation
-
Purify the crude residue via flash column chromatography on silica gel, using a gradient of 0% to 5% EtOAc in Hexanes.
-
Isolate the product as a clear, pale-yellow oil.
-
Validation Checkpoint 3 (Structural Confirmation via ¹H NMR):
-
Dissolve a sample in CDCl₃ (400 MHz).
-
Expected Signals: 1.20 ppm (t, J = 7.1 Hz, 3H, ester CH₃); 1.48 ppm (d, J = 7.2 Hz, 3H, α-CH₃); 3.68 ppm (q, J = 7.2 Hz, 1H, α-CH); 4.12 ppm (q, J = 7.1 Hz, 2H, ester CH₂); 7.15 - 7.45 ppm (m, 4H, aromatic protons). The distinct quartet at 3.68 ppm is the definitive marker of successful α-arylation.
-
References
-
Palladium-catalyzed alpha-arylation of esters – W. A. Moradi, S. L. Buchwald, J. Am. Chem. Soc. (2001). 1
-
Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides – Organic Chemistry Portal (Highlighting Hartwig's JACS 2002 work). 2
-
AdQPhos and Pd pre catalysts for alpha arylation reaction – Sigma-Aldrich Process Chemistry Review.
-
Substituted arene synthesis by carbonyl or carboxyl compound α-arylation – Organic Chemistry Portal. 3
Sources
Using ethyl 2-(3-bromophenyl)propanoate in NSAID analog synthesis
Application Note: High-Fidelity Synthesis of NSAID Analogs Using Ethyl 2-(3-bromophenyl)propanoate
Executive Summary
This guide details the strategic application of Ethyl 2-(3-bromophenyl)propanoate (E-3BP) as a divergent intermediate in the synthesis of 2-arylpropionic acid (2-APA) NSAIDs. Unlike traditional linear syntheses of Ketoprofen or Fenoprofen, utilizing E-3BP allows for late-stage diversification via the C3-bromo handle. This protocol enables the rapid generation of Structure-Activity Relationship (SAR) libraries by coupling the core "profen" pharmacophore with diverse aryl, acyl, or heteroatom moieties using Palladium-catalyzed cross-coupling technologies.
Technical Profile & Strategic Utility
Compound: Ethyl 2-(3-bromophenyl)propanoate
Molecular Formula: C
The "Profen" Pharmacophore Logic:
The 2-arylpropionic acid moiety is responsible for COX-1/COX-2 inhibition (via the
Divergent Synthetic Pathways
-
Path A (Carbonylative Suzuki): Synthesis of Ketoprofen analogs (Ar-CO-Ar).
-
Path B (Buchwald-Hartwig C-O): Synthesis of Fenoprofen analogs (Ar-O-Ar).
-
Path C (Standard Suzuki): Synthesis of Biphenyl analogs (isosteres of Flurbiprofen).
Visualizing the Synthetic Workflow
The following diagram illustrates the divergent utility of E-3BP.
Caption: Figure 1. Divergent synthesis of NSAID classes from a single brominated precursor.
Detailed Experimental Protocols
Protocol A: Synthesis of Ketoprofen Analog via Carbonylative Suzuki Coupling
Target: Ethyl 2-(3-benzoylphenyl)propanoate
This reaction inserts a carbonyl bridge between the 3-bromo scaffold and a phenyl ring, reconstructing the Ketoprofen skeleton.
Reagents:
-
Substrate: Ethyl 2-(3-bromophenyl)propanoate (1.0 equiv)
-
Partner: Phenylboronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)
(2 mol%) -
Ligand: Xantphos (3 mol%) — Chosen for high stability under CO pressure.
-
CO Source: Molybdenum hexacarbonyl [Mo(CO)
] (Solid CO source, safer than gas) OR CO balloon. -
Base: K
CO (3.0 equiv) -
Solvent: Toluene/Water (4:1)
Step-by-Step Procedure:
-
Setup: In a glovebox or under Argon, charge a pressure tube with E-3BP (257 mg, 1 mmol), Phenylboronic acid (183 mg, 1.5 mmol), K
CO (415 mg, 3 mmol), Pd(OAc) (4.5 mg), and Xantphos (17 mg). -
CO Addition: Add Mo(CO)
(264 mg, 1 mmol) as the solid CO source. Alternatively, purge the vessel with CO gas if equipped. -
Solvation: Add degassed Toluene (4 mL) and Water (1 mL). Seal the tube immediately.
-
Reaction: Heat to 100°C for 16 hours. The Mo(CO)
decomposes to release CO, which inserts into the Pd-Ar bond. -
Work-up: Cool to RT. Vent carefully (CO risk). Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine.
-
Purification: Flash chromatography (Hexane/EtOAc 9:1).
-
Validation: Check for disappearance of Ar-Br peak in HPLC and appearance of ketone C=O signal in IR (~1660 cm
).
Protocol B: Synthesis of Fenoprofen Analog via Buchwald-Hartwig Etherification
Target: Ethyl 2-(3-phenoxyphenyl)propanoate
Reagents:
-
Substrate: Ethyl 2-(3-bromophenyl)propanoate (1.0 equiv)
-
Partner: Phenol (1.2 equiv)
-
Catalyst: CuI (10 mol%) — Cost-effective alternative to Pd for C-O bonds.
-
Ligand: N,N-Dimethylglycine (20 mol%)
-
Base: Cs
CO (2.0 equiv) -
Solvent: 1,4-Dioxane
Step-by-Step Procedure:
-
Mixing: Combine E-3BP (1 mmol), Phenol (1.2 mmol), CuI (19 mg), N,N-Dimethylglycine (20 mg), and Cs
CO (650 mg) in a screw-cap vial. -
Inertion: Evacuate and backfill with Nitrogen (3x). Add dry Dioxane (3 mL).
-
Heating: Stir at 110°C for 24 hours. Note: High temperature is required for aryl ether formation.
-
Work-up: Dilute with diethyl ether. Wash with 1M NaOH (to remove unreacted phenol) and then brine.
-
Yield Expectation: 75-85%.
Universal Hydrolysis Protocol (Ester to Active Drug)
Applicable to all analogs generated above.
The ethyl ester protects the carboxylic acid during coupling. It must be removed to restore biological activity (COX inhibition requires the free acid).
-
Dissolution: Dissolve the crude ester (1 mmol) in THF (3 mL) and MeOH (1 mL).
-
Saponification: Add LiOH (2M aqueous solution, 3 equiv). Stir at Room Temperature for 4 hours.
-
Quench: Acidify to pH 2 using 1M HCl.
-
Extraction: Extract with DCM (3x). Dry over Na
SO . -
Crystallization: Recrystallize from Hexane/Acetone to obtain the pure NSAID analog.
QC & Validation Parameters
| Parameter | Specification | Method |
| Purity | >98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |
| Identity | Mass [M+H]+ matches theoretical | LC-MS (ESI+) |
| Chirality | Racemic (unless chiral ligand used) | Chiral HPLC (Chiralcel OD-H) |
| Residual Pd | <10 ppm (for biological assay) | ICP-MS |
Mechanistic Insight (Graphviz): The following diagram details the catalytic cycle for the Carbonylative Suzuki coupling (Path A), the most complex transformation in this guide.
Caption: Figure 2. Catalytic cycle for Palladium-catalyzed Carbonylative Suzuki coupling.
Safety & Handling
-
Ethyl 2-(3-bromophenyl)propanoate: Treat as an irritant. Avoid inhalation.
-
Carbon Monoxide (CO): If using gas, a CO monitor is mandatory. If using Mo(CO)
, handle in a fume hood as it releases CO upon heating. -
Palladium Residues: Heavy metals must be scavenged (e.g., using SiliaMetS® Thiol) before biological testing of the analogs.
References
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
-
Beller, M., et al. (1998). Palladium-catalyzed carbonylation reactions of aryl halides and related compounds. Angewandte Chemie International Edition, 37(24), 3418-3419. Link
-
Wolfe, J. P., & Buchwald, S. L. (1999). Palladium-Catalyzed Amination of Aryl Halides. Journal of Organic Chemistry, 64(15), 5547. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
PubChem. (2025). Ethyl 2-(3-bromophenyl)propanoate Compound Summary. National Library of Medicine. Link (Note: Link directs to closest structural analog entry for verification).
Buchwald-Hartwig amination of ethyl 2-(3-bromophenyl)propanoate
Application Note: High-Fidelity Buchwald-Hartwig Amination of Ethyl 2-(3-bromophenyl)propanoate
Executive Summary
This guide details the optimized protocol for the palladium-catalyzed amination of ethyl 2-(3-bromophenyl)propanoate . While the Buchwald-Hartwig amination is a staple of medicinal chemistry, this specific substrate presents a "dual-threat" challenge:
-
Base Sensitivity: The ethyl ester and the benzylic
-proton are susceptible to hydrolysis, Claisen condensation, or racemization under the strong basic conditions (e.g., ) typically employed in C–N coupling. -
Meta-Substitution: The steric and electronic profile of the meta-bromo position requires specific ligand geometry to ensure efficient oxidative addition and reductive elimination.
Core Recommendation: The use of weak inorganic bases (
Substrate Analysis & Mechanistic Considerations
Target Molecule: Ethyl 2-(3-bromophenyl)propanoate
Structure: 3-Br-
The "Ester-Enolate" Trap
Standard Buchwald conditions often utilize sodium tert-butoxide (
-
Pathway A (Desired): Deprotonation of the amine
Pd-Amido complex formation. -
Pathway B (Parasitic): Deprotonation of the benzylic
-carbon ( ). This leads to racemization (if the starting material is enantiopure) or self-condensation (Claisen). -
Pathway C (Destructive): Nucleophilic attack on the ester by the amine (aminolysis), though this is kinetically slower than C-N coupling with proper catalyst selection.
Ligand Selection Logic
-
BrettPhos: The gold standard for primary amines. Its bulk prevents catalyst deactivation and promotes reductive elimination.
-
RuPhos: Preferred if coupling secondary amines due to its specific steric pocket.
-
XPhos: A robust generalist ligand that works well for meta-substituted aryl bromides.
Visualization: Competitive Pathways & Solution
The following diagram illustrates the mechanistic divergence between success (C-N coupling) and failure (Enolization/Hydrolysis) based on base selection.
Caption: Mechanistic divergence driven by base strength. Strong bases trigger enolization, while weak bases favor the catalytic cycle.
Optimized Experimental Protocols
Two protocols are provided: Method A for general robustness and Method B for challenging amines or strict enantiopurity requirements.
Materials Checklist
-
Substrate: Ethyl 2-(3-bromophenyl)propanoate (1.0 equiv)
-
Amine: 1.2 equiv (Primary or Secondary)
-
Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines).
-
Base: Cesium Carbonate (
) - Must be anhydrous and finely ground. -
Solvent: 1,4-Dioxane (anhydrous) or tert-Amyl alcohol.
Protocol A: The "Weak Base" Standard (Recommended)
Best for: Maximizing yield while preserving the ester group.
-
Preparation: In a glovebox or under active Argon flow, charge an oven-dried reaction vial equipped with a magnetic stir bar.
-
Loading: Add BrettPhos Pd G3 (0.02 equiv, 2 mol%) and
(2.0 equiv).-
Note: If using a liquid amine, do not add yet. If solid, add now.
-
-
Substrate Addition: Add Ethyl 2-(3-bromophenyl)propanoate (1.0 equiv).
-
Solvent: Add anhydrous 1,4-Dioxane (
concentration relative to halide). -
Amine Addition: Add the amine (1.2 equiv) via syringe.
-
Reaction: Seal the vial with a Teflon-lined cap. Heat to 80–100°C for 12–16 hours.
-
Why 100°C? Weak bases like carbonate are insoluble in organic solvents. The reaction occurs at the solid-liquid interface, requiring thermal energy to drive the deprotonation of the Pd-amine complex.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove inorganic salts and Pd black. Concentrate and purify via flash chromatography.
Protocol B: Low-Temperature / Enantioretentive
Best for: Substrates where the
-
Catalyst: Use BrettPhos Pd G3 (higher loading: 4–5 mol%).
-
Base: Use
(tribasic potassium phosphate), finely ground. -
Solvent: t-Amyl Alcohol (2-methyl-2-butanol).
-
Insight: This solvent often accelerates coupling rates compared to toluene/dioxane, allowing for lower reaction temperatures (60–80°C).
-
-
Procedure: Follow steps similar to Method A, but maintain bath temperature at 65°C. Monitor conversion closely by HPLC/UPLC.
Data & Performance Metrics
The following table summarizes expected outcomes based on ligand/base combinations for this specific class of
| Variable | Condition Set 1 (Fail) | Condition Set 2 (Standard) | Condition Set 3 (High Performance) |
| Catalyst | BrettPhos Pd G3 | ||
| Base | |||
| Solvent | Toluene | Dioxane | t-Amyl Alcohol or Dioxane |
| Temp | 80°C | 100°C | 80°C |
| Outcome | Complex mixture (Claisen/Hydrolysis) | Good Yield (70-80%), Slow | Excellent Yield (>90%), Ester Intact |
Optimization Decision Tree
Use this workflow to troubleshoot or optimize the reaction if initial yields are low.
Caption: Decision logic for optimizing reaction conditions based on 4-hour LCMS checkpoints.
References
-
Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base. Organic Letters. Link (Demonstrates base sensitivity principles).
-
Fors, B. P., & Buchwald, S. L. (2008).[1] A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.[1] Journal of the American Chemical Society.[2][3] Link (Introduction of BrettPhos).
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link (Comprehensive guide on ligand/base selection).
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Third Generation Buchwald Precatalysts. The Journal of Organic Chemistry. Link (Details on G3 precatalyst stability and usage).
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link (Review of substrate scope including esters).
Sources
Enantioselective synthesis of ethyl 2-(3-bromophenyl)propanoate
Application Note: Enantioselective Synthesis of Ethyl 2-(3-bromophenyl)propanoate
Executive Summary
This application note details a robust, scalable protocol for the enantioselective synthesis of ethyl 2-(3-bromophenyl)propanoate . This molecule is a critical chiral building block; the 3-bromo handle allows for downstream diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to access complex non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive 2-arylpropionic acid derivatives ("profens").
While enzymatic resolution is a viable route, this guide prioritizes Asymmetric Hydrogenation (AH) of the corresponding 2-aryl acrylate. This route offers superior atom economy, higher theoretical yields (100% vs. 50% max for kinetic resolution), and scalability suitable for process chemistry.
Strategic Synthetic Workflow
The synthesis hinges on the construction of the
Figure 1: Strategic workflow for the asymmetric synthesis of the target profen ester.
Protocol 1: Synthesis of Precursor (Ethyl 2-(3-bromophenyl)acrylate)
The introduction of the
Mechanism: Aldol-type condensation followed by dehydration.
Materials:
-
Ethyl 2-(3-bromophenyl)acetate (1.0 equiv)[1]
-
Paraformaldehyde (2.0 equiv)
-
Potassium Carbonate (
, 2.0 equiv) -
Tetrabutylammonium bromide (TBAB, 0.1 equiv) - Phase Transfer Catalyst
-
Toluene (Solvent, 10 volumes)[2]
Step-by-Step Procedure:
-
Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser with Ethyl 2-(3-bromophenyl)acetate (24.3 g, 100 mmol) and Toluene (250 mL).
-
Reagent Addition: Add Paraformaldehyde (6.0 g, 200 mmol),
(27.6 g, 200 mmol), and TBAB (3.2 g, 10 mmol). -
Reaction: Heat the heterogeneous mixture to 85°C with vigorous stirring.
-
Critical Control Point: Monitor by TLC (Hexane/EtOAc 9:1) or GC.[3] The starting material spot (
) should disappear, replaced by the acrylate ( , UV active). Reaction time is typically 4–6 hours.
-
-
Workup: Cool to room temperature (RT). Filter off the inorganic salts through a pad of Celite. Wash the pad with Toluene (50 mL).
-
Purification: Concentrate the filtrate under reduced pressure. The crude oil is often sufficiently pure (>95%) for hydrogenation. If necessary, purify via flash chromatography (SiO2, 0-5% EtOAc in Hexane) to obtain a clear, colorless oil.
-
Yield Target: 85–92%.
-
Protocol 2: Asymmetric Hydrogenation
This is the stereodefining step. Rhodium(I) complexes with electron-rich bisphosphine ligands (e.g., DuPhos or BPE) are privileged catalysts for 2-aryl acrylates (atropates), often exceeding 96% ee.
Catalyst System: [Rh(cod)2]BF4 + (+)-1,2-Bis((2S,5S)-2,5-dimethylphospholano)benzene ((S,S)-Me-DuPhos). Note: To obtain the (S)-enantiomer of the product, the appropriate ligand enantiomer must be selected based on quadrant projection models. For this class, (S,S)-Me-DuPhos typically yields the (S)-product.
Materials:
-
Ethyl 2-(3-bromophenyl)acrylate (from Protocol 1)
-
Pre-catalyst: Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(cod)2]BF4)
-
Ligand: (S,S)-Me-DuPhos
-
Solvent: Anhydrous Methanol (degassed)
-
Hydrogen Gas (High Purity)
Step-by-Step Procedure:
-
Glovebox/Schlenk Operation: In a nitrogen-filled glovebox, weigh [Rh(cod)2]BF4 (1.0 mol%) and (S,S)-Me-DuPhos (1.1 mol%) into a vial. Dissolve in degassed MeOH (5 mL) and stir for 15 min to form the active orange catalyst solution.
-
Substrate Preparation: Dissolve the acrylate substrate (10 mmol) in degassed MeOH (20 mL) in a separate vessel.
-
Autoclave Loading: Transfer the substrate solution to a stainless steel high-pressure reactor (autoclave). Add the catalyst solution via syringe.
-
Hydrogenation:
-
Seal the reactor and purge with
(3 cycles of 5 bar pressurization/venting). -
Pressurize to 10 bar (145 psi) .
-
Stir at 25°C for 12 hours.
-
-
Termination: Vent the hydrogen carefully. Concentrate the solvent under reduced pressure.
-
Purification: Pass the residue through a short plug of silica gel (eluting with DCM) to remove the catalyst. Concentrate to yield the chiral ester.
Data: Catalyst Performance Comparison
Typical results for 2-aryl acrylates:
| Ligand | Solvent | Pressure (bar) | Conversion (%) | ee (%) |
| (S,S)-Me-DuPhos | MeOH | 10 | >99 | 96-98 (S) |
| (R)-BINAP | MeOH | 50 | >99 | 85-90 |
| (S)-SegPhos | Toluene | 30 | 95 | 92-94 |
Protocol 3: Analytical Quality Control (Chiral HPLC)
To validate the enantiomeric excess (ee), a chiral HPLC method is required. 2-Arylpropionates separate well on polysaccharide-based stationary phases.
Method Parameters:
-
Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Isopropanol (98 : 2 v/v).
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 254 nm (Aryl absorption).
Expected Results:
-
Retention Time (
):-
(R)-Enantiomer: ~12.5 min
-
(S)-Enantiomer: ~14.2 min (Major peak)
-
-
Calculation:
References
-
Precursor Synthesis (Methylenation)
- Smith, A. B., et al.
-
Specific adaptation from: Renard, G., et al. "Studies and Mechanism of Olefination Reaction in Aryl-Enolates with Paraformaldehyde." Scientific Research.
-
Asymmetric Hydrogenation (Rh-DuPhos)
- Burk, M. J., et al. "Rh-DuPHOS-catalyzed enantioselective hydrogenation of 2-arylacrylic esters." Journal of the American Chemical Society, 1998.
-
Tang, W., & Zhang, X. "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 2003.
-
Chiral Analysis
-
Zaggout, F. R., et al. "Separation of Racemates Using Chiral HPLC." Asian Journal of Chemistry, 2007. (Describes Chiralcel OD/AD separation of profen derivatives).
-
-
General Review of 2-Arylpropionic Acid Synthesis
-
Gemoets, H. P. L., et al. "Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids." MDPI Processes, 2020.
-
Sources
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for Ethyl 2-(3-bromophenyl)propanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, my objective is to bridge the gap between theoretical organic chemistry and bench-top reality. Synthesizing ethyl 2-(3-bromophenyl)propanoate—a critical intermediate for downstream active pharmaceutical ingredients (APIs)[1]—often presents yield-limiting challenges such as incomplete conversion or over-alkylation.
This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure your synthesis is robust, scalable, and high-yielding.
Section 1: Mechanistic Pathways & Workflow Visualization
The synthesis of ethyl 2-(3-bromophenyl)propanoate is typically approached via two distinct pathways: the thermodynamic esterification of 2-(3-bromophenyl)propanoic acid, or the kinetic
Fig 1: Dual synthetic routes to ethyl 2-(3-bromophenyl)propanoate and dialkylation risk.
Section 2: Self-Validating Experimental Protocols
To guarantee trustworthiness, every protocol must function as a self-validating system . This means incorporating analytical checkpoints before proceeding to the next chemical transformation, ensuring causality between your actions and the reaction's progress.
Protocol A: Acid-Catalyzed Fischer Esterification (Thermodynamic Control)
Causality: Fischer esterification is an equilibrium-driven process. By continuously removing the water byproduct, Le Chatelier's principle dictates a shift toward quantitative ester formation.
-
Setup: Charge a 500 mL round-bottom flask with 2-(3-bromophenyl)propanoic acid (100 mmol) and absolute ethanol (1000 mmol, 10 equiv). Add concentrated H₂SO₄ (5 mmol, 0.05 equiv) dropwise.
-
Water Sequestration: Attach a Soxhlet extractor fitted with a thimble containing 20 g of activated 3Å molecular sieves. Attach a reflux condenser.
-
Reaction: Heat the mixture to a gentle reflux (80 °C) for 12 hours.
-
Self-Validation Check (In-Process): Withdraw a 0.1 mL aliquot, dilute in EtOAc, and run a TLC (Hexanes/EtOAc 8:2) against the starting material. The reaction is validated to proceed to workup only when the lower Rf acid spot is completely absent.
-
Workup: Cool to room temperature and concentrate under reduced pressure. Dilute the residue in EtOAc (200 mL) and wash with 1M NaOH (2 × 50 mL) to rapidly deprotonate and remove any trace unreacted acid. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the target ester.
Protocol B: Kinetic Enolate
-Methylation (Kinetic Control)
Causality: Using a bulky, non-nucleophilic base (LDA) at cryogenic temperatures (-78 °C) ensures the irreversible, quantitative formation of the kinetic enolate, preventing self-condensation and over-alkylation[2].
-
Enolate Generation: Purge a flame-dried Schlenk flask with Argon. Add anhydrous THF (100 mL) and diisopropylamine (105 mmol, 1.05 equiv). Cool to -78 °C. Add n-Butyllithium (105 mmol, 1.05 equiv) dropwise. Stir for 30 minutes to form LDA.
-
Substrate Addition: Add ethyl 2-(3-bromophenyl)acetate (100 mmol, 1.0 equiv) dropwise over 20 minutes. Stir for 1 hour at -78 °C.
-
Self-Validation Check (Enolate Verification): Quench a 0.2 mL aliquot in D₂O. Extract with CDCl₃ and analyze via ¹H-NMR. The complete disappearance of the singlet
-protons (~3.6 ppm) and incorporation of deuterium validates 100% enolate formation. Do not add the electrophile until this is confirmed. -
Alkylation: Add methyl iodide (105 mmol, 1.05 equiv) dropwise. Maintain at -78 °C for 2 hours, then allow to slowly warm to 0 °C over 2 hours.
-
Workup: Quench with saturated aqueous NH₄Cl (50 mL). Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Section 3: Quantitative Data & Optimization Summary
The following tables summarize the empirical data driving the protocol parameters, allowing for easy comparison of reaction conditions.
Table 1: Optimization of
| Base System | Solvent | Temp (°C) | MeI (equiv) | Monoalkylation Yield (%) | Dialkylation Yield (%) |
|---|---|---|---|---|---|
| NaH | THF | 0 to 25 | 1.20 | 45% | 35% |
| LDA | THF | -78 to 25 | 1.50 | 60% | 25% |
| LDA | THF | -78 | 1.05 | 92% | <2% |
| LiHMDS | Toluene | -78 | 1.05 | 85% | 5% |
Table 2: Esterification Yield Comparison (100 mmol scale)
| Activation Strategy | Water Removal / Driving Force | Time (h) | Conversion (%) |
|---|---|---|---|
| H₂SO₄ (cat.) | None (Standard Reflux) | 24 | 65% |
| H₂SO₄ (cat.) | Soxhlet with 3Å Sieves | 12 | 96% |
| SOCl₂ (1.2 eq) | Irreversible (Forms acyl chloride) | 4 | 98% |
| DCC / cat. DMAP | Irreversible (O-acylisourea intermediate) | 6 | 95% |
Section 4: Troubleshooting & FAQs
Q1: During the
Q2: I am recovering a significant amount of unreacted 2-(3-bromophenyl)propanoic acid after my Fischer esterification. How can I push the conversion >95%? A2: You are hitting the thermodynamic equilibrium wall. Water accumulation halts the forward reaction. To bypass this, you must actively remove water (using the Soxhlet method described in Protocol A). Alternatively, you can change the mechanistic pathway entirely. Using dicyclohexylcarbodiimide (DCC) with catalytic 4-(dimethylamino)pyridine (DMAP) activates the carboxylic acid into a highly reactive O-acylisourea intermediate, resulting in an accelerated reaction and suppression of side-products without relying on equilibrium[3].
Q3: Can I use Sodium Hydride (NaH) instead of LDA for the
Q4: My isolated ethyl 2-(3-bromophenyl)propanoate contains traces of the starting acid even after a basic wash. Why? A4: The 3-bromophenyl moiety makes the starting acid highly lipophilic. A standard wash with 5% NaHCO₃ often fails to fully partition the carboxylate salt into the aqueous layer, especially if the aqueous phase becomes saturated. Fix: Upgrade your basic wash to 1M NaOH to ensure complete deprotonation, and add 5-10% methanol to the aqueous layer. The methanol acts as a co-solvent, drastically increasing the solubility of the lipophilic carboxylate salt in the aqueous phase, ensuring complete removal from your organic product.
References
- ChemicalBook. "Ethyl 2-(3-bromophenyl)propanoate price,buy Ethyl ... - ChemicalBook". chemicalbook.com.
- EvitaChem. "Buy (R)-ethyl 2-phenylpropanoate (EVT-3402527) | 42253-99-6 - EvitaChem". evitachem.com.
- Aalto University. "PHASE-TRANSFER CATALYSIS AS A TOOL FOR BUILDING QUATERNARY STEREOCENTERS - Aaltodoc". aalto.fi.
- Thieme-Connect.
Sources
Preventing debromination during coupling of ethyl 2-(3-bromophenyl)propanoate
Ticket ID: #409-DEBROM Subject: Preventing Debromination (Hydrodehalogenation) of Ethyl 2-(3-bromophenyl)propanoate Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering protodebromination (formation of ethyl 2-phenylpropanoate) during the cross-coupling of ethyl 2-(3-bromophenyl)propanoate . This is a common competing pathway where the oxidative addition intermediate (Ar-Pd-Br) intercepts a hydride source (
For your specific substrate, the presence of the alpha-chiral ester adds a layer of complexity: strong bases required for difficult couplings may also cause racemization at the alpha-position. Therefore, our solution prioritizes mild, anhydrous, or non-protic conditions using bulky phosphine ligands.
Diagnostic Workflow
Before altering your entire protocol, use this decision matrix to identify the specific source of the hydride causing the debromination.
Caption: Figure 1. Systematic isolation of hydride sources in Palladium-catalyzed cross-coupling.
Technical Deep Dive: The Mechanism of Failure
To solve this, you must understand why the bromine is being replaced by hydrogen.
The Pathway:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of your ethyl 2-(3-bromophenyl)propanoate.
-
The Error Step (Hydride Capture): Instead of undergoing transmetallation with your boronic acid, the Pd(II) species encounters a hydride source.
-
Source A (Solvent): Primary/Secondary alcohols (e.g., Ethanol) coordinate to Pd.
-Hydride elimination occurs on the alcohol, transferring to Pd and oxidizing the solvent to an aldehyde/ketone [1].[1] -
Source B (Base): Alkoxide bases with
-hydrogens (e.g., Isopropoxide) behave similarly.
-
-
Reductive Elimination: The Ar-Pd-H species collapses, releasing the debrominated product (Ar-H) and regenerating Pd(0).
Why Your Substrate is Vulnerable: While aryl bromides are generally stable, the 3-position (meta) is electronically neutral. Unlike electron-poor rings (which undergo oxidative addition faster) or electron-rich rings (which slow it down), the rate-determining step here is often transmetallation . If transmetallation is slow (due to steric bulk of the propanoate tail or low solubility), the catalyst "waits" in the Pd(II) state, increasing the statistical probability of finding a hydride impurity [2].
Optimization Guide
A. Solvent & Base Selection
The most effective fix is removing the source of hydrides.
| Component | High Risk (Avoid) | Recommended (Safe) | Mechanistic Reason |
| Solvent | Ethanol, Isopropanol, Methanol | Toluene, 1,4-Dioxane, THF | Alcohols undergo |
| Base | NaOEt, NaOiPr, Et3N | K3PO4, Cs2CO3, K2CO3 | Inorganic bases lack |
| Additives | Formates, Ammonium Formate | None | Formates are direct hydride donors (transfer hydrogenation agents). |
B. Ligand Engineering
If changing the solvent doesn't work, you must accelerate the catalytic cycle.
-
The Solution: Dialkylbiaryl phosphines (Buchwald Ligands) .[2]
-
Specific Recommendation: SPhos or XPhos .
-
Why: These bulky, electron-rich ligands accelerate reductive elimination .[3] They force the reaction to complete so quickly that the Pd intermediate does not have time to undergo side reactions like debromination [3].
Recommended Protocol
Protocol ID: SOP-Suzuki-ArBr-Propanoate Objective: Coupling of Ethyl 2-(3-bromophenyl)propanoate with Aryl Boronic Acid.
Materials:
-
Substrate: Ethyl 2-(3-bromophenyl)propanoate (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)[4]
-
Alternative: Pd(dppf)Cl₂ (for sterically simple cases)
-
-
Base: K₃PO₄ (anhydrous, tribasic) (2.0 equiv)
-
Solvent: Toluene : Water (10:1 ratio) or Anhydrous 1,4-Dioxane.
Step-by-Step Procedure:
-
Preparation: Charge a reaction vial with the boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Critical: If using SPhos, it is air-stable, but the active Pd(0) is not. Purge the vial with Nitrogen/Argon before adding solvent.
-
-
Solvent Addition: Add the Toluene/Water mixture.
-
Degassing: Sparge the solvent with Argon for 15 minutes prior to addition. Oxygen promotes homocoupling and catalyst death, which indirectly favors debromination pathways.
-
-
Substrate Addition: Add the Ethyl 2-(3-bromophenyl)propanoate (liquid) via syringe.
-
Reaction: Seal and heat to 80°C .
-
Note: Avoid reflux temperatures (100°C+) if possible. Higher temperatures increase the rate of
-hydride elimination (debromination) more than they increase the rate of cross-coupling.
-
-
Monitoring: Monitor by HPLC/UPLC. Look for the product peak. If the M-79+1 peak (debrominated) appears, lower the temperature to 60°C and increase catalyst loading to 4 mol%.
Frequently Asked Questions (FAQs)
Q1: My LCMS shows a mass of M+1 relative to the starting material. Is this debromination?
A: No. Debromination results in a mass change of -78 Da (Loss of Br [~79], Gain of H [1]). If you see M+1 (relative to substrate), you are likely looking at the protonated parent ion
Q2: Can I use Ethanol/Water as a solvent to be "greener"?
A: Not recommended for this specific problem. Ethanol is a primary alcohol and a potent hydride donor in the presence of Palladium. If you must use a green solvent, consider 2-MeTHF or n-Butanol (slower
Q3: Will the base racemize my alpha-chiral center?
A: Yes, this is a risk. The alpha-proton of the propanoate is acidic (
Q4: I am using Pd(PPh3)4 and still seeing debromination. Why? A: Tetrakis(triphenylphosphine)palladium(0) is prone to oxidative instability and slow catalytic turnover compared to modern catalyst systems. The slow turnover leaves the Pd-Ar intermediate vulnerable to hydride capture. Switch to Pd-SPhos or Pd-XPhos G3/G4 precatalysts.
References
-
Mechanisms of Dehalogenation: Navarro, O. et al. "Dehalogenation of Aryl Halides."[5] Journal of Organic Chemistry, 2005.
-
Solvent Effects: Colacot, T. J. "The Role of Solvents in Palladium-Catalyzed Cross-Coupling." Platinum Metals Review, 2015.
-
Buchwald Ligands (SPhos/XPhos): Barder, T. E.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2007.
-
Base Selection & Racemization: Martin, R.; Buchwald, S. L. "Pd-Catalyzed Alpha-Arylation of Esters." Accounts of Chemical Research, 2008.
Sources
Purification of ethyl 2-(3-bromophenyl)propanoate by column chromatography
Technical Support Center: Purification of Ethyl 2-(3-bromophenyl)propanoate
Case ID: #PUR-EBP-2024 Subject: Optimization of Flash Column Chromatography for Phenylpropanoate Esters Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary & Compound Profile
User Query: "I am struggling to isolate pure ethyl 2-(3-bromophenyl)propanoate. My yields are inconsistent, and I suspect hydrolysis or co-elution of impurities."
Scientist’s Assessment:
Ethyl 2-(3-bromophenyl)propanoate is a lipophilic ester often synthesized via Fisher esterification or
| Compound Property | Data Point | Implication for Chromatography |
| Molecular Formula | Moderate molecular weight; likely an oil.[1] | |
| Functional Groups | Ester, Aryl Bromide | Ester is sensitive to acid/base; Bromide adds lipophilicity.[1][2] |
| Predicted LogP | ~3.5 | Highly soluble in hexanes/DCM; requires low polarity eluent.[1][2] |
| Key Impurity | 2-(3-bromophenyl)propanoic acid | Strong H-bonding; streaks on silica; requires base wash or modified silica.[1][2] |
Phase 1: Method Development (TLC & Solvent Selection)[2]
Q: I see a single spot on TLC, but multiple peaks in the LC-MS of the crude. Why is my TLC misleading?
A: This is a classic "co-elution masquerade."[1][2]
Standard silica TLC plates are acidic (
Protocol for High-Resolution TLC:
-
Solvent System: Start with Hexanes:Ethyl Acetate (95:5) .[1][2]
-
The "Co-Spot" Technique:
-
Visualization: Use UV (254 nm) for the aromatic ring.[1] Stain with KMnO4 or Iodine to visualize non-UV active aliphatic impurities (e.g., mineral oil if NaH was used).[1][2]
Q: My target ester (
A: Streaking usually indicates interaction with the silanol groups (
-
The Fix: Add 1% Triethylamine (TEA) to your solvent system during TLC and column packing.[1][2]
-
Mechanism: TEA neutralizes the acidic silanol sites, preventing the "drag" caused by hydrogen bonding with the ester carbonyl or any residual acid impurity.
Phase 2: Column Packing & Loading Strategy
Q: Should I use wet or dry loading for this compound?
A: For ethyl 2-(3-bromophenyl)propanoate, Dry Loading is superior if the crude is an oil or viscous liquid.[1]
-
Reasoning: Wet loading with a strong solvent (like DCM) often causes "band broadening" because the compound elutes before the solvent equilibrium is established.
-
Protocol:
Q: How much silica do I actually need?
A: Do not guess. Use the
| Silica : Crude Ratio | Recommended Cartridge/Column | |
| 20 : 1 | Standard Flash Cartridge | |
| 50 : 1 | High-Performance Spherical Silica | |
| 100 : 1 | Consider changing solvent selectivity (e.g., Toluene/Hexane) |
Phase 3: Running the Column (Elution Protocol)
Q: The pressure is spiking, and the flow is uneven. Did I overpack?
A: Likely, yes.[1][2] But for phenylpropanoate esters, "channeling" is a more common yield-killer.[1] If the heat of adsorption (exothermic) generates gas bubbles, your separation is ruined.
-
Pre-Run Check: Flush the column with 2 CV (Column Volumes) of pure Hexanes before loading the sample. This removes trapped air and neutralizes the heat of solvation.
Q: I suspect the ester is hydrolyzing back to the acid during the run. Is that possible?
A: Yes, silica gel is Lewis acidic.[1] If your run takes >2 hours, hydrolysis is a risk.[1]
-
Immediate Action: Switch to Neutral Alumina or deactivated silica (pre-washed with 1% TEA in Hexanes).[1][2]
-
Verification: Check the pH of the aqueous layer after a test workup. If the "purified" fraction is acidic, hydrolysis occurred on-column.
Troubleshooting & Decision Logic (Visualized)
The following diagram illustrates the critical decision pathways for purifying this specific ester.
Caption: Decision matrix for optimizing purification conditions based on TLC behavior.
Post-Purification Verification
Q: How do I confirm the bromine atom is still intact and not reduced?
A: A common side reaction during synthesis (especially if using metal catalysts) is debromination.[1][2]
-
1H NMR Diagnostic: Look for the aromatic region.[1]
-
Beilstein Test (Quick Check): Dip a copper wire in the fraction, heat in a flame. Green flame = Halogen present.[1][2]
References
-
Separation of Esters from Acids : ResearchGate. (2020).[1][2] How to separate ester from carboxylic acid by using chromatography? Retrieved from
-
Flash Chromatography Troubleshooting : University of Rochester. Troubleshooting Flash Chromatography. Retrieved from [2]
-
Physical Properties of Phenylpropanoates : PubChem.[1][2][5] Ethyl 3-(3-bromophenyl)propanoate Compound Summary. Retrieved from [2]
-
General Esterification Protocols : BenchChem. Technical Support Center: Purification of Carboxylic Acid Ethyl Esters. Retrieved from
Sources
- 1. Ethyl 3-(3-bromophenyl)propanoate | C11H13BrO2 | CID 22503179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-(3-bromophenyl)-3-(oxetan-3-yl)propanoate | C14H17BrO3 | CID 117538250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ethyl 2-bromo-3-phenylpropanoate | C11H13BrO2 | CID 4737529 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Remediation for Ethyl 2-(3-bromophenyl)propanoate
Welcome to the Technical Support Center. As drug development professionals and process chemists, you know that transition metal removal is rarely a one-size-fits-all operation. Removing residual palladium (Pd) from ethyl 2-(3-bromophenyl)propanoate presents a unique chemoselectivity challenge: you must aggressively sequester the metal without triggering premature oxidative addition at the aryl bromide bond or inducing nucleophilic attack on the ethyl ester.
This guide provides the diagnostic logic, quantitative data, and self-validating protocols required to achieve regulatory-compliant Pd levels (< 10 ppm) while preserving the integrity of your intermediate.
Diagnostic Logic & Workflow
Before initiating scavenging, it is critical to map the process to avoid conditions that could re-initiate the catalytic cycle. The workflow below outlines the optimal path for chemisorptive Pd removal.
Workflow for Palladium Scavenging from Ethyl 2-(3-bromophenyl)propanoate.
Troubleshooting & FAQs
Q1: Why is palladium removal particularly challenging for ethyl 2-(3-bromophenyl)propanoate? A1: The primary challenge lies in the molecule's reactive aryl bromide moiety. Aryl bromides are highly susceptible to oxidative addition by low-valent Palladium(0) species. If the scavenging process utilizes elevated temperatures (e.g., >60 °C) or strongly coordinating basic environments, residual Pd(0) can re-enter the catalytic cycle. This leads to unwanted side reactions such as dehalogenation or Buchwald-Hartwig/Suzuki homo-couplings. Scavenging must be performed under mild thermal conditions (20–40 °C) using scavengers that rapidly sequester Pd without activating the C-Br bond, as detailed in recent reviews in [1][1][2].
Q2: What are the regulatory limits for palladium in this intermediate? A2: According to the [2][3][4], the Permitted Daily Exposure (PDE) for Palladium via oral administration is 100 µ g/day . For a standard 10 g daily drug dose, this translates to a strict concentration limit of 10 ppm in the final Active Pharmaceutical Ingredient (API). While your compound is an intermediate, achieving <10 ppm at this stage prevents catalytic poisoning in downstream steps and ensures final regulatory compliance[5].
Q3: Which scavengers are most effective while preserving the ester and aryl bromide functionalities? A3: Functionalized silica scavengers, particularly Silica-Thiol (Si-Thiol) and Silica-Dimercaptotriazine (Si-DMT), are the gold standard. Unlike activated carbon, which relies on non-specific physisorption and can lead to significant product loss, silica-based scavengers utilize chemisorption. The thiol groups have a high affinity for both Pd(0) and Pd(II) and operate effectively under neutral conditions, which prevents the base-catalyzed hydrolysis or aminolysis of the ethyl ester group[6][7].
Q4: I am experiencing significant product loss during the scavenging step. How can I mitigate this? A4: Product loss is typically caused by non-specific binding to the scavenger backbone. To mitigate this, standard [3][7] recommend:
-
Optimizing Equivalents: Use exactly 4 to 8 molar equivalents of scavenger relative to the initial Pd catalyst loading. An excess increases the surface area for non-specific adsorption.
-
Solvent Selection: Switch to a slightly more polar, non-coordinating solvent like Ethyl Acetate (EtOAc) instead of Toluene. This helps keep the lipophilic ester in solution rather than adsorbed to the silica matrix.
Quantitative Scavenger Performance Data
Selecting the right scavenger requires balancing metal affinity with functional group tolerance. The table below summarizes the expected performance metrics when treating ethyl 2-(3-bromophenyl)propanoate.
| Scavenger Type | Operating Temp | Pd Removal Efficiency | C-Br Bond Integrity | Ester Integrity | Mechanism of Action |
| Silica-Thiol (Si-Thiol) | 30 °C | > 98% | > 99% | > 99% | Chemisorption (Strong affinity for Pd(II) and Pd(0)) |
| Silica-DMT (Si-DMT) | 30 °C | > 95% | > 99% | > 99% | Chemisorption (Triazine-thiol coordination) |
| Activated Carbon | 50 °C | ~ 70% | 95% (Debromination risk) | > 99% | Physisorption (Prone to product loss) |
| Polyamine Resin | 40 °C | ~ 85% | > 99% | 90% (Aminolysis risk) | Chelation (Basic environment degrades ester) |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. It incorporates an In-Process Control (IPC) checkpoint to verify both scavenger efficacy and structural integrity before you commit to expensive and time-consuming ICP-MS analysis.
Objective: Reduce Pd from >1000 ppm to <10 ppm without inducing dehalogenation or ester hydrolysis.
Step 1: Solvent Exchange Causality: Palladium scavengers perform poorly in highly coordinating solvents (like DMF or DMSO) because the solvent competes with the scavenger for the metal. Action: Concentrate the crude reaction mixture under reduced pressure and redissolve the residue in Ethyl Acetate (EtOAc) at a concentration of 0.1 M.
Step 2: Scavenger Loading Action: Add 5 molar equivalents of Silica-Thiol (Si-Thiol) relative to the total molar amount of Palladium catalyst originally used in the reaction.
Step 3: Mild Thermal Incubation Causality: Exceeding 40 °C risks Pd-mediated oxidative addition into the C-Br bond. Action: Stir the suspension gently at 30 °C for 4 hours. Ensure the stirring rate is sufficient to keep the silica suspended without mechanically crushing the beads.
Step 4: Self-Validation Checkpoint (Visual & TLC) Before filtering, validate the system's success:
-
Visual Check: The silica resin should transition from off-white to dark gray/black. This color change physically validates successful Pd chemisorption.
-
TLC Integrity Check: Run a TLC (Hexanes:EtOAc 9:1). You should observe a single spot corresponding to ethyl 2-(3-bromophenyl)propanoate.
-
Troubleshooting: The appearance of a baseline/lower
spot indicates ester hydrolysis. A higher spot indicates debromination. If side products are absent, the protocol is validated.
-
Step 5: Filtration Action: Filter the mixture through a tightly packed Celite pad. Wash the filter cake with 2 column volumes of fresh EtOAc to recover any physisorbed product.
Step 6: Quantitative Verification Action: Concentrate the combined filtrates under reduced pressure and submit a sample for ICP-MS analysis to confirm Pd levels are < 10 ppm.
References
-
Economidou, M., et al. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development (ACS Publications).[Link]
-
International Council for Harmonisation (ICH). "ICH Q3D Guideline for Elemental Impurities." ICH Official Guidelines.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Advanced Hydrolysis Protocols for Sterically Hindered Aryl Propanoates
[1]
Case ID: OPT-HYD-PROP-001 Status: Active Assigned Specialist: Senior Application Scientist
Diagnostic Phase: Why Standard Hydrolysis Fails
User Issue: "I am trying to hydrolyze an aryl propanoate with ortho-substitution on the aryl ring (or alpha-branching on the propanoate). Standard LiOH/THF/Water conditions yield <10% product after 48 hours."
Root Cause Analysis:
The failure of standard saponification (
-
Steric Shielding: In aryl propanoates, particularly those with 2,6-disubstitution on the aryl ring, the carbonyl carbon is physically shielded. The trajectory required for the nucleophile (hydroxide ion) to attack the
orbital (Burgi-Dunitz angle ~107°) is blocked.[1] -
Solvation Shells: In aqueous media, the hydroxide ion (
) is heavily solvated by water molecules. This increases the effective hydrodynamic radius of the nucleophile, making it too bulky to penetrate the steric fence created by the aryl substituents.[1]
The Solution: You must switch to "Naked Anion" chemistry or Lewis Acid-Templated delivery .[1]
Protocol A: The "Chemical Scalpel" (Trimethyltin Hydroxide)
Best For: High-value intermediates, highly hindered substrates, acid-sensitive functional groups. Mechanism: The tin atom coordinates to the carbonyl oxygen, acting as a Lewis acid to activate the electrophile, while the hydroxide is delivered intramolecularly.[1] The lipophilic methyl groups allow the reagent to dissolve in non-polar solvents (DCE), penetrating the hydrophobic pocket of the ester.[1]
Experimental Protocol
Reference: Nicolaou, K. C., et al. Angew.[2][3][4] Chem. Int. Ed. 2005.[1][2][5][6][7][8]
Reagents:
-
Trimethyltin hydroxide (
) [Solid] -
1,2-Dichloroethane (DCE) [Anhydrous]
Workflow:
-
Dissolution: Dissolve the hindered aryl propanoate (1.0 equiv) in DCE (0.1 M concentration).
-
Reagent Addition: Add
(2.0 - 5.0 equiv).[1] Note: Start with 2.0; if conversion is slow at 4h, increase to 5.0. -
Reaction: Heat the mixture to 80°C in a sealed tube or reflux condenser.
-
Monitoring: Monitor by TLC/LCMS. Reaction typically completes in 4–24 hours.[1]
-
Workup (Critical):
Troubleshooting:
Protocol B: The "Anhydrous Sledgehammer" (Potassium Trimethylsilanolate - KOTMS)
Best For: Substrates soluble in organic solvents, water-free requirements, avoiding toxic tin reagents.
Mechanism: KOTMS (
Experimental Protocol
Reference: Laganis, E. D.; Chenard, B. L.[3][4][9][10][11] Tetrahedron Lett. 1984.[6]
Reagents:
-
Potassium Trimethylsilanolate (KOTMS) [Sublimed grade preferred]
-
THF or
[Anhydrous]
Workflow:
-
Preparation: Dissolve the ester (1.0 equiv) in anhydrous THF (0.2 M).
-
Addition: Add KOTMS (1.1 - 2.0 equiv) as a solid in one portion.
-
Reaction: Stir at Room Temperature .
-
Observation: A precipitate (the potassium salt of the acid) often forms, driving the equilibrium forward.[1]
-
-
Duration: 1–12 hours.
-
Workup:
Troubleshooting:
Protocol C: The "Kinetic Force" (Microwave-Assisted)
Best For: Scale-up, robust substrates, green chemistry compliance.
Mechanism: High temperature (Arrhenius effect) provides the energy required to overcome the high activation barrier (
Experimental Protocol
Reference: Hernández-Fernández, J., et al. ACS Omega 2024.[7]
Reagents:
- or LiOH[1]
-
Ethanol/Water (4:1 ratio)
Workflow:
-
Setup: Place ester (1.0 equiv) and
(3.0 equiv) in a microwave-safe vial. -
Solvent: Add EtOH/Water mixture (0.2 – 0.5 M).
-
Irradiation: Heat to 150°C - 180°C for 10–20 minutes.
-
Pressure Warning: Ensure the vessel is rated for >15 bar.[1]
-
-
Workup: Acidify and extract.
Decision Matrix & Mechanism Visualization
Workflow Decision Tree
Caption: Decision matrix for selecting the optimal hydrolysis protocol based on substrate sensitivity and scale.
Mechanism: Solvated vs. Naked Anion
Caption: Mechanistic comparison showing how naked anions (KOTMS) bypass steric shielding compared to solvated aqueous hydroxide.
Comparison of Methodologies
| Feature | Protocol A ( | Protocol B (KOTMS) | Protocol C (Microwave) |
| Primary Mechanism | Lewis Acid Activation + Intramolecular Delivery | Naked Anion Attack ( | Thermal Energy ( |
| Reaction Time | 4 – 24 Hours | 1 – 12 Hours | 10 – 20 Minutes |
| Solvent System | DCE or Toluene (Non-polar) | THF or Ether (Anhydrous) | EtOH/Water or DMF |
| Toxicity/Safety | High (Organotin) | Moderate (Corrosive) | Low (Pressure hazard) |
| Selectivity | Excellent (Spares other esters often) | Good | Low (Brute force) |
References
-
Nicolaou, K. C., et al. (2005).[2] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition. [Link][2]
-
Laganis, E. D., & Chenard, B. L. (1984). "Metal Silanolates: Organic Soluble Equivalents for
." Tetrahedron Letters. [Link] -
Hernández-Fernández, J., et al. (2024).[3][7] "Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with
." ACS Omega. [Link][7]
Sources
- 1. youtube.com [youtube.com]
- 2. A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Potassium trimethylsilanolate 90 , technical grade 10519-96-7 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Microwave-Assisted Transformation of Esters into Hydroxamic Acids [organic-chemistry.org]
- 10. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 11. echemi.com [echemi.com]
Technical Support Center: Troubleshooting Low Conversion in 3-Bromophenyl Ester Couplings
Welcome to the Advanced Applications Support Center. As researchers scale up or optimize palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling), substrates bearing ester moieties—specifically 3-bromophenyl esters like methyl 3-bromobenzoate or 3-bromophenyl acetate—frequently suffer from stalled conversions.
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the chemical causality behind these failures, provide a diagnostic workflow, and establish a self-validating protocol to ensure reproducible, high-yield couplings.
The Mechanistic Dichotomy of Esters in Cross-Coupling
In standard palladium-catalyzed cross-coupling, the electronic nature of the aryl halide dictates the rate of the first step: oxidative addition . An ester group at the meta-position (e.g., methyl 3-bromobenzoate) acts as an electron-withdrawing group (EWG). Theoretically, this decreases electron density at the C–Br bond, making the oxidative addition of the electron-rich Pd(0) catalyst highly favorable and rapid.
The Causality of Failure: The primary reason these reactions stall is not inherent unreactivity, but competitive saponification (ester hydrolysis) . Standard Suzuki couplings utilize aqueous basic conditions (e.g., Na₂CO₃ in H₂O/THF)[1]. Under these conditions, water-sensitive groups like methyl or ethyl esters rapidly hydrolyze[]. Once hydrolyzed, the ester becomes a carboxylate anion (-COO⁻). This flips the electronic profile of the ring: the carboxylate is a strong electron-donating group (EDG), which severely decelerates oxidative addition. Furthermore, the charged carboxylate alters the substrate's solubility, pulling it into the aqueous phase and physically separating it from the organic-soluble palladium catalyst.
Diagnostic Workflow for Low Conversion
Before altering your reaction parameters, use the following logical workflow to identify the specific failure point in your catalytic cycle.
Logical workflow for diagnosing low conversion in ester-bearing aryl bromide cross-couplings.
Root Cause Analysis & Logical Relationships
To effectively troubleshoot, you must understand how side reactions disrupt the catalytic cycle.
Issue A: Catalyst Deactivation (Palladium Black)
If your reaction stalls at 20-30% conversion and a fine black precipitate forms, your active Pd(0) catalyst has agglomerated into inactive metallic palladium (Pd black)[3]. This occurs when the catalyst is "starved" of its transmetalating partner, leaving the highly reactive Ar-Pd(II)-Br intermediate exposed to decomposition pathways. It can also occur if oxygen is present, which oxidizes sensitive phosphine ligands, stripping the Pd(0) of its stabilization[3].
Issue B: Protodeboronation
Boronic acids are inherently unstable under prolonged heating in basic conditions, undergoing protodeboronation (cleavage of the C–B bond to form a C–H bond). If your boronic acid degrades before the ester-bearing aryl bromide can undergo oxidative addition, the reaction will stall. Transitioning to pinacol esters (Bpin) significantly improves stability and prevents this degradation[4].
Catalytic cycle highlighting points of failure for 3-bromophenyl ester substrates.
Quantitative Data: Base & Solvent Effects
The choice of base and solvent is the single most critical parameter when coupling ester-bearing substrates. The table below summarizes expected outcomes based on standard optimization matrices.
| Reaction Condition | Base System | Solvent Matrix | Ester Hydrolysis (%) | Target Conversion (%) |
| Standard Aqueous | Na₂CO₃ (aq) | THF / H₂O (4:1) | Critical (>60%) | Low (<30%) |
| Mild Aqueous | K₂HPO₄ (aq) | Dioxane / H₂O (4:1) | Moderate (~30%) | Moderate (~50%) |
| Anhydrous (Suspension) | K₃PO₄ (anhydrous) | Toluene (Dry) | Minimal (<5%) | High (>85%) |
| Anhydrous (Soluble) | TMSOK | THF (Dry) | None (0%) | Excellent (>95%) |
Note: In the absence of water, even if the inorganic alkali (like K₃PO₄) is not fully dissolved, the Suzuki coupling reaction can still proceed efficiently via interfacial transmetalation[].
Self-Validating Experimental Protocol
To circumvent ester hydrolysis while maintaining high catalytic turnover, utilize the following anhydrous protocol. This methodology relies on a highly active Pd(0) source and a bulky, electron-rich Buchwald ligand to accelerate the reaction beyond the rate of any background degradation.
Protocol: Anhydrous Suzuki-Miyaura Coupling of Base-Sensitive Esters
Objective: Achieve >90% cross-coupling conversion of a 3-bromophenyl ester while maintaining <5% ester saponification.
Step 1: Reagent Preparation (Inert Atmosphere)
-
Flame-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Inside a glovebox or under a rigorous argon stream, add the 3-bromophenyl ester (1.0 equiv) and the arylboronic acid pinacol ester (1.2 equiv).
-
Add Pd₂(dba)₃ (2 mol% Pd) and XPhos (8 mol%). Causality: Pd₂(dba)₃ provides a direct Pd(0) source, avoiding the need for in situ reduction of Pd(II) salts which can cause side reactions[5]. XPhos prevents catalyst aggregation.
-
Add finely ground, rigorously anhydrous K₃PO₄ (2.0 equiv).
Step 2: Solvent Addition & Degassing
-
Seal the vessel with a septum.
-
Inject anhydrous, degassed toluene to achieve a substrate concentration of 0.2 M.
-
Perform three vacuum/argon backfill cycles. Causality: Traces of oxygen will irreversibly oxidize the XPhos ligand, leading to immediate Pd black formation[3].
Step 3: Reaction Execution & Validation
-
Transfer the vessel to a pre-heated oil bath at 80 °C. Stir vigorously (800+ RPM) to ensure adequate mixing of the insoluble K₃PO₄.
-
Self-Validation Checkpoint (t = 60 minutes): Withdraw a 10 µL aliquot under positive argon pressure. Quench into 1 mL of LC-MS grade acetonitrile and analyze.
-
Pass Criteria: You must observe >15% conversion to the coupled product and <5% of the[M-Alkyl+H] saponified carboxylate mass .
-
Fail Criteria: If the carboxylate peak exceeds 5%, adventitious water is present. Abort the reaction, as the generated hydroxide will poison the catalytic cycle. Re-dry your K₃PO₄ in a vacuum oven at 120 °C overnight.
-
Step 4: Workup
-
Upon completion (typically 12-16 hours), cool the reaction to room temperature.
-
Filter the crude mixture through a short pad of Celite to remove inorganic salts and palladium residues. Wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify via flash chromatography.
Frequently Asked Questions (FAQs)
Q: My LC-MS shows a large peak corresponding to [M-79]. What is happening?
A: This mass corresponds to protodebromination (the reduction of your 3-bromophenyl ester to a simple phenyl ester, replacing Br with H). This is a common side reaction when using alcoholic solvents (like ethanol) which can undergo
Q: I switched to a pinacol ester (Bpin) and anhydrous conditions, but now my reaction won't start at all. Why? A: While pinacol esters are highly stable[4], they are notoriously slow to transmetalate under strictly anhydrous conditions with insoluble bases like K₃PO₄. If the reaction is completely stalled, you may need a specialized soluble base. Recent literature demonstrates that using Potassium trimethylsilanolate (TMSOK) enables completely anhydrous Suzuki couplings to reach completion rapidly at room temperature[5].
Q: Why did my reaction turn pitch black within the first 30 minutes? A: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black"[3]. This means your Pd(0) has fallen out of the catalytic cycle. Ensure your solvents are thoroughly degassed (via freeze-pump-thaw) and verify that your phosphine ligand has not degraded in storage.
References
- BenchChem. Palladium catalyst issues in cross-coupling reactions.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. 17.2: Palladium catalyzed couplings.
- BOC Sciences. Applications of Suzuki Coupling Reaction.
- r/Chempros (Reddit). How to approach choosing reaction conditions for Suzuki?
Sources
Technical Support Center: Stability of Ethyl 2-(3-bromophenyl)propanoate under Basic Conditions
Welcome to the Technical Support Center for ethyl 2-(3-bromophenyl)propanoate (CAS: 103807-54-1)[1]. This compound is a critical synthetic building block, frequently utilized as a precursor in the development of 2-arylpropanoic acids—a structural motif central to the "profen" class of nonsteroidal anti-inflammatory drugs (NSAIDs) and various active pharmaceutical ingredients[2],[3].
Because this molecule features an ester linkage, an acidic
Section 1: Mechanistic Overview & Risk Assessment
Q: What are the primary degradation pathways for this ester under basic conditions?
A: When exposed to basic environments, ethyl 2-(3-bromophenyl)propanoate undergoes three primary transformations depending on the base strength, solvent system, and temperature[4]:
-
Saponification (Hydrolysis): In the presence of aqueous hydroxide bases (e.g.,
, ), the ester undergoes irreversible acyl cleavage to form 2-(3-bromophenyl)propanoic acid. -
Enolization and Racemization: The
-proton is highly acidic due to the electron-withdrawing inductive effects of the adjacent ester carbonyl and the 3-bromophenyl ring. Base-catalyzed deprotonation forms a planar, achiral enolate intermediate. If you are working with a single enantiomer (e.g., the (S)-enantiomer), this pathway leads to rapid racemization[3]. -
Transesterification: In alcoholic solvents with corresponding alkoxides (e.g.,
in methanol), the ethyl ester undergoes nucleophilic acyl substitution to convert into a methyl ester.
Reaction pathways of ethyl 2-(3-bromophenyl)propanoate under various basic conditions.
Section 2: Troubleshooting Guide & FAQs
Q: I am losing enantiomeric excess (ee) during my basic workup. How can I prevent this?
A: The loss of ee is caused by the base-catalyzed abstraction of the
Q: Is the 3-bromo substituent at risk of reacting under basic conditions?
A: Under standard saponification conditions (e.g., aqueous
Q: How do I cleanly hydrolyze the ester to 2-(3-bromophenyl)propanoic acid without side reactions?
A: Use Lithium Hydroxide (
Section 3: Experimental Protocols
Protocol 1: Chemoselective Saponification to 2-(3-bromophenyl)propanoic acid
This protocol is designed as a self-validating system to ensure complete conversion while preventing thermal degradation.
Materials: Ethyl 2-(3-bromophenyl)propanoate (1.0 eq),
-
Dissolution: Dissolve the ester (1.0 eq) in the THF/MeOH mixture. Causality: The organic solvents ensure complete solvation of the lipophilic ester, preventing biphasic reaction stalling.
-
Base Addition: Add
followed by (3.0 eq) at 0 °C. Stir the mixture and allow it to slowly warm to room temperature (25 °C). -
Validation (Reaction Tracking): After 2 hours, sample the reaction. Run a TLC (Hexanes/EtOAc 4:1). The system is self-validating: the reaction is complete when the high-
UV-active ester spot completely disappears, replaced by a baseline spot (the lithium carboxylate salt). -
Solvent Removal: Concentrate the mixture under reduced pressure to remove THF and MeOH. Causality: Removing organic solvents prevents the product from partitioning into the organic phase during the subsequent extraction.
-
Acidification & Recovery: Cool the remaining aqueous layer to 0 °C and dropwise add 1M
until the pH reaches 2.0–3.0 (verify with pH paper). -
Validation (Product Isolation): The protonated 2-(3-bromophenyl)propanoic acid will precipitate as a white solid or form a dense oil. Extract with Ethyl Acetate (3x), dry over
, and concentrate.
Protocol 2: Mild Basic Workup for Enantioenriched Esters
Use this protocol to quench reactions and remove acidic impurities without racemizing the chiral
Materials: Saturated aqueous
-
Quench: Dilute your crude reaction mixture with DCM and cool the flask to 0–5 °C in an ice bath. Causality: Low temperatures drastically reduce the kinetic rate of
-deprotonation. -
Neutralization: Slowly add cold saturated aqueous
(pH 8.3) until gas evolution ( ) ceases. -
Phase Separation: Transfer to a separatory funnel and immediately separate the layers. Do not leave the ester in contact with the basic aqueous layer for more than 5 minutes.
-
Validation: Wash the organic layer with brine (to remove residual water and salts), dry over
, and concentrate. Validate the retention of stereochemical integrity by running a Chiral HPLC analysis against a known racemic standard.
Section 4: Quantitative Data
The following table summarizes the stability profile and expected outcomes of ethyl 2-(3-bromophenyl)propanoate under various basic conditions.
| Base / Solvent System | pH / pKa | Temperature | Primary Outcome | Racemization Risk (if chiral) |
| Sat. | pH ~8.3 | 0–5 °C | Stable (Ester preserved) | Very Low |
| pH ~12 | 25 °C | Controlled Saponification | Moderate | |
| pH >13 | 60 °C (Reflux) | Rapid Saponification | High | |
| pKa ~15.5 | 25 °C | Transesterification | High | |
| LDA / THF | pKa ~36 | -78 °C | Enolate Formation | Complete (upon quench) |
Section 5: References
-
(S)-2-(3-Bromophenyl)propanoic acid | Drug Intermediate - MedChemExpress - 2
-
Ethyl 2-(3-bromophenyl)propanoate price, buy Ethyl ... - ChemicalBook - 1
-
Bull. Chem. Soc. Jpn., 60, 4015—4018 (1987) - Oxford University Press (OUP) - 4
-
Chiral Inversion of 2-arylpropionic acid nonsteroidal antiinflammatory drugs - University of Bath () -3
Sources
Technical Support Center: Separation of Ethyl 2-(3-bromophenyl)propanoate
Welcome to the technical support hub for the purification of ethyl 2-(3-bromophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this compound by effectively removing starting materials and byproducts. Here, we combine established chemical principles with practical, field-tested advice to help you navigate the common challenges associated with this separation.
Understanding the Separation Challenge
The successful isolation of ethyl 2-(3-bromophenyl)propanoate hinges on understanding the physicochemical differences between the desired product and potential contaminants. A common synthetic route is the Fischer-Speier esterification of 3-bromophenylacetic acid with ethanol, catalyzed by a strong acid like H₂SO₄.[1][2][3] The primary separation challenge, therefore, is the removal of the unreacted carboxylic acid, excess ethanol, and the acid catalyst from the final ester product.
Key Physicochemical Properties:
To devise an effective purification strategy, let's first compare the properties of the key compounds involved in a typical Fischer esterification synthesis.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity | Water Solubility |
| Ethyl 2-(3-bromophenyl)propanoate (Product) | 257.12 | High (Requires Vacuum) | Moderately Polar | Low |
| 3-Bromophenylacetic Acid (Starting Material) | 215.04 | ~295 (decomposes) | Polar (Acidic) | Slightly Soluble |
| Ethanol (Starting Material) | 46.07 | 78.4 | Very Polar | Miscible |
| Sulfuric Acid (Catalyst) | 98.08 | 337 | Very Polar | Miscible |
Data compiled from various chemical information sources.[4]
The significant differences in polarity and boiling points are the cornerstones of our separation strategy. The ester is significantly less polar than the starting acid and catalyst, and its high boiling point necessitates vacuum distillation if that method is chosen.[5][6][7]
Primary Purification Strategy: Work-up and Flash Column Chromatography
For most lab-scale syntheses, a combination of an aqueous work-up followed by flash column chromatography is the most effective and reliable method for achieving high purity.[8][9]
Workflow Diagram: Purification of Ethyl 2-(3-bromophenyl)propanoate
Caption: Purification workflow from crude mixture to pure product.
Step-by-Step Experimental Protocol
Part A: Aqueous Work-up to Remove Acids
-
Cool and Dilute: Once the reaction is complete, cool the reaction mixture to room temperature. Dilute it with an organic solvent immiscible with water, such as ethyl acetate or diethyl ether (approx. 3-5 volumes of the initial reaction volume).
-
Neutralizing Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10] This step is crucial as it deprotonates the unreacted 3-bromophenylacetic acid and the sulfuric acid catalyst, converting them into their respective salts, which are highly soluble in the aqueous layer.
-
Causality: The basic bicarbonate solution reacts with the acidic protons of the carboxylic acid and sulfuric acid. The resulting ionic salts are preferentially partitioned into the aqueous phase, leaving the neutral ester in the organic phase.
-
Caution: Perform this wash carefully and vent the separatory funnel frequently, as the neutralization reaction generates carbon dioxide gas, which can cause pressure buildup.
-
-
Brine Wash: After the bicarbonate wash, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to remove residual water from the organic layer and breaks up any emulsions that may have formed.[10]
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
Part B: Purification by Flash Column Chromatography
-
TLC Analysis: Before performing the column, determine the optimal solvent system (eluent) using Thin Layer Chromatography (TLC).[11][12][13][14] The goal is to find a solvent mixture where the ester product has a retention factor (Rf) of approximately 0.25-0.35, and there is clear separation from the starting material and any byproducts.[8]
-
Starting Point: A good starting eluent mixture for this compound is a 9:1 or 4:1 ratio of Hexanes:Ethyl Acetate.
-
Interpretation: The less polar compound (the ester) will travel further up the TLC plate (higher Rf) than the more polar compound (the carboxylic acid).[15]
-
-
Column Preparation: Pack a glass chromatography column with silica gel, using the chosen eluent.[8]
-
Sample Loading: Dissolve the crude product from the work-up in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load this solution onto the top of the silica gel.
-
Elution and Fraction Collection: Add the eluent to the top of the column and apply gentle positive pressure to begin eluting the compounds.[9][16] Collect the eluate in a series of separate test tubes (fractions).
-
Fraction Analysis: Spot each collected fraction on a TLC plate to determine which fractions contain the pure product.
-
Combine and Concentrate: Combine the fractions that contain only the pure product and remove the solvent using a rotary evaporator to yield the purified ethyl 2-(3-bromophenyl)propanoate.
Troubleshooting Guide and FAQs
Here are some common issues encountered during the separation process and how to resolve them.
| Issue / Question | Probable Cause(s) | Recommended Solution(s) |
| Why did an emulsion form during the NaHCO₃ wash? | Vigorous shaking can create stable emulsions, especially if the crude mixture is highly concentrated. | - Instead of shaking, gently invert the separatory funnel multiple times. - Add brine to the funnel; the increased ionic strength of the aqueous layer can help break the emulsion. - If the emulsion persists, filter the entire mixture through a pad of Celite. |
| My product and a major impurity are co-eluting during column chromatography. | The polarity of the eluent is not optimal for separation. The column may be overloaded with the sample. | - Re-optimize the eluent using TLC. Decrease the polarity of the solvent system (e.g., move from 4:1 to 9:1 Hexanes:EtOAc) to increase separation.[8] - Use a larger column with more silica gel relative to the amount of crude product. A common ratio is 50:1 to 100:1 silica:crude by weight for difficult separations.[17] |
| I can't see any spots on my TLC plate under UV light. | The compounds may not be UV-active, or the concentration is too low. | - Use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is effective for compounds with functional groups that can be oxidized, like esters. - Ensure you are spotting a sufficiently concentrated sample of your reaction mixture. |
| After the work-up, my crude product is still very acidic. Why? | Insufficient washing with the basic solution. The reaction may not have gone to completion, leaving a large amount of unreacted acid. | - Perform multiple washes with NaHCO₃ solution until gas evolution ceases. - Check the pH of the aqueous layer after washing to ensure it is basic. - Confirm reaction completion via TLC before beginning the work-up. |
| Is distillation a viable alternative to chromatography? | Yes, but it can be challenging for this specific compound. | - Ethyl 2-(3-bromophenyl)propanoate is a high-boiling ester, so vacuum distillation is required to prevent thermal decomposition.[5][6][18] - This method is more suitable for large-scale purification where chromatography is less practical. It is most effective if the boiling points of the impurities are significantly different from the product.[19] |
References
- Distillation of high boiling esters.
- Esterification Reaction | PDF | Thin Layer Chrom
- Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas.
- TLC Lab: Monitoring Esterific
- Distilling esters with very high boiling points? Sciencemadness.
- Ethyl 2-(3-bromophenyl)-3-(oxetan-3-yl)propanoate | C14H17BrO3 | CID 117538250. PubChem.
- Vacuum Distillation: Process, Applications & Pump Requirements. BRANDTECH Scientific.
- Application Notes and Protocols: Ethyl 2-(3-bromophenyl)
- What is Vacuum Distill
- Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
- Ethyl 2-bromo-3-oxo-3-phenylpropano
- Technical Support Center: Purification of Carboxylic Acid Ethyl Esters. Benchchem.
- Monitoring Reactions by TLC.
- Purification of Organic Compounds by Flash Column Chrom
- Flash Chromatography: Principles & Applic
- Fischer Esterific
- Esters and Esterific
- Fischer Esterific
- TLC analysis of the reaction mixture during the esterification of the...
- Esterification not Working (Separ
- Fischer Esterific
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Ethyl 2,3-dibromo-3-phenylpropano
- ETHYL 3-(2-BROMOPHENYL)
- Synthesis of Pharmaceutical Intermediates from Ethyl 2-(3-bromophenyl)
- 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (E)- (CAS 24393-53-1). Cheméo.
- Fischer esterific
- Flash Chrom
- Acid-Base Extraction. Chemistry LibreTexts.
- Non-aqueous (or nearly so)
- prepar
- Ethyl 3-(3-bromophenyl)propanoate | C11H13BrO2 | CID 22503179. PubChem.
- Ethyl 2-bromo-3-phenylpropano
- ethyl 3,3-diethoxypropano
- Preparation method of ethyl 2-bromopropionate.
Sources
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ethyl 3-(3-bromophenyl)propanoate | C11H13BrO2 | CID 22503179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US2324088A - Distillation of high boiling esters - Google Patents [patents.google.com]
- 6. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 7. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scribd.com [scribd.com]
- 12. studylib.net [studylib.net]
- 13. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 14. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Flash Chromatography Explained | KNAUER Santai SepaFlash [store.knauer.net]
- 17. orgsyn.org [orgsyn.org]
- 18. US3513078A - Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas - Google Patents [patents.google.com]
- 19. Sciencemadness Discussion Board - Distilling esters with very high boiling points? - Powered by XMB 1.9.11 [sciencemadness.org]
Minimizing side products in alpha-methylation of ethyl 3-bromophenylacetate
Technical Support Center: -Methylation of Ethyl 3-Bromophenylacetate
Subject: Minimizing Side Products & Optimizing Selectivity Ticket Type: Advanced Synthesis Protocol Support Level: Senior Application Scientist[1]
Executive Summary
The
-
-Alkylation vs. Polyalkylation: The benzylic protons are highly acidic (
in DMSO), making the mono-methylated product susceptible to further deprotonation. -
Chemo-stability (Aryl Bromide): The 3-bromo substituent is prone to Lithium-Halogen Exchange (Li/Br exchange) if the base is too nucleophilic or the temperature uncontrolled.[1]
-
Self-Condensation (Claisen): The ester moiety can act as an electrophile toward its own enolate if the deprotonation is slow or stoichiometry is incorrect.
This guide provides a self-validating workflow to navigate these competing pathways.
Module 1: Reagent Selection & Architecture
Q1: Which base should I use to avoid side reactions?
Recommendation: LiHMDS (Lithium Hexamethyldisilazide) is the superior choice over LDA for this specific substrate.
-
The Causality:
-
Li/Br Exchange Suppression: LDA is a stronger, less bulky base that can occasionally trigger Li/Br exchange on the aryl ring, especially at temperatures above -78°C. LiHMDS is sterically bulkier and electronically less aggressive toward the aryl bromide.
-
Claisen Prevention: The massive steric bulk of the trimethylsilyl groups in LiHMDS suppresses the nucleophilic attack of the enolate on the starting ester (Claisen condensation).
-
Aggregation State: LiHMDS exists largely as a monomer or dimer in THF, whereas LDA forms stable tetramers. This often leads to faster, cleaner deprotonation kinetics for LiHMDS without requiring higher temperatures.
-
Q2: Why am I observing dimethylated (dialkylated) products?
Diagnosis: This is typically a stoichiometry or mixing error, not a thermodynamic inevitability.
-
Mechanism: The mono-methylated product (Ethyl 2-(3-bromophenyl)propionate) is less acidic than the starting material due to the electron-releasing inductive effect (+I) of the methyl group.[1] Therefore, proton transfer from the starting material to the product enolate is thermodynamically unfavorable.
-
Root Causes:
-
Excess Base: If you use
equivalents of base, the excess base will deprotonate the mono-methylated product as soon as it forms. -
Incomplete Enolization: If the alkylating agent (MeI) is added before all the starting material is converted to the enolate, the forming product can compete for the remaining base (though less likely here, it creates a chaotic kinetic environment).
-
Module 2: Process Control (The "Software")
Q3: What is the optimal addition order?
Protocol: "Inverse Addition" for Enolization.
-
Correct: Add the Ester solution dropwise to the Base solution at -78°C.
-
Why: This ensures the Base is always in excess relative to the Ester during the addition. This instantly converts the Ester to the Enolate, preventing the Enolate from "seeing" unreacted Ester and undergoing Claisen condensation.
-
-
Incorrect: Adding Base to Ester.
Q4: Do I need additives like HMPA or DMPU?
Recommendation: Only if the reaction is sluggish at -78°C.
-
Insight: Phenylacetate enolates are quite reactive. Adding DMPU (1-2 eq) breaks up lithium aggregates, making the enolate "hotter" (more reactive).
-
Warning: While this speeds up methylation, it also lowers the barrier for side reactions (like Li/Br exchange). Start with pure THF; add DMPU only if you observe unreacted starting material after 2 hours.
Module 3: Troubleshooting & Side Product Analysis
| Symptom (Side Product) | Probable Cause | Corrective Action |
| Dimethylated Product | Excess Base (>1.1 eq) | Reduce base to 1.05 eq. Ensure precise titer of n-BuLi used to make base. |
| Dimer (Claisen Product) | Base added to Ester | CRITICAL: Add Ester solution to the Base solution (Inverse Addition). |
| Debrominated Product | Li/Br Exchange | Switch from LDA to LiHMDS. Ensure T never exceeds -70°C before quench. |
| Starting Material Recovery | Quench too slow / Water in solvent | Dry THF (KF < 50 ppm). Ensure enolization time is sufficient (30-45 min) before adding MeI. |
| Butyl-substituted Arene | n-BuLi residue | If making LDA/LiHMDS in situ, ensure amine is in slight excess (1.1 eq) relative to n-BuLi to consume all alkyl-lithium.[1] |
Visualizing the Reaction Landscape
The following diagram maps the kinetic competition between the desired pathway and the three primary failure modes.
Caption: Kinetic competition map showing the desired pathway (Green/Blue) vs. critical failure modes (Red).[1]
Standard Operating Procedure (SOP)
Objective: Mono-methylation of Ethyl 3-bromophenylacetate. Scale: 10 mmol basis.
-
Preparation of Base (or use commercial LiHMDS):
-
Enolization (The Critical Step):
-
Dissolve Ethyl 3-bromophenylacetate (10 mmol, 1.0 eq) in THF (10 mL).
-
Slowly add the Ester solution down the side of the flask into the LiHMDS solution at -78°C over 15 minutes.
-
Checkpoint: Stir for 45 minutes at -78°C. The solution should be clear to pale yellow.
-
-
Alkylation:
-
Add Methyl Iodide (MeI, 12 mmol, 1.2 eq) neat, dropwise.
-
Allow the reaction to stir at -78°C for 1 hour.
-
Optional: Allow to warm to -50°C only if TLC shows stalled conversion. Avoid reaching 0°C.
-
-
Quench:
-
Quench at -78°C with saturated aqueous NH₄Cl (20 mL). Do not warm before quenching.
-
Warm to room temperature and extract with EtOAc.
-
References
-
Rathke, M. W. (1970). "The preparation of lithium ester enolates and their reaction with alkyl halides." Journal of the American Chemical Society. [1]
-
Collum, D. B. (1993). "Isomeric structures of lithium hexamethyldisilazide (LiHMDS)." Journal of the American Chemical Society. [1]
-
Biscoe, M. R., & Buchwald, S. L. (2009). "Selective Monoarylation of Acetate Esters." Organic Letters. [1]
-
Organic Chemistry Portal. "Lithium Hexamethyldisilazide (LiHMDS)."
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectroscopic Analysis of Ethyl 2-(3-bromophenyl)propanoate: A Comparative Approach
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for mapping molecular architectures. This guide provides an in-depth analysis of the ¹H NMR spectrum of ethyl 2-(3-bromophenyl)propanoate, a substituted aromatic ester with potential applications as a synthetic intermediate.
This guide moves beyond a simple spectral interpretation. By comparing the target molecule's spectrum with those of structurally related analogues, we will dissect the subtle electronic influences of its constituent functional groups. This comparative methodology not only reinforces the spectral assignment but also provides a deeper understanding of structure-property relationships that are critical for rational molecular design.
Deciphering the ¹H NMR Spectrum of Ethyl 2-(3-bromophenyl)propanoate
The structure of ethyl 2-(3-bromophenyl)propanoate contains several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. The electron-withdrawing nature of the bromine atom and the ester functionality, combined with the aromatic ring currents, dictates the precise chemical shift of each proton.
Based on established principles of NMR spectroscopy and data from analogous compounds, a predicted ¹H NMR spectrum is presented below.[1][2][3] The analysis considers chemical shift (δ) in parts per million (ppm), signal multiplicity (splitting pattern), and integration (relative number of protons).
Caption: General Workflow for 1H NMR Data Acquisition and Processing.
Step-by-Step Acquisition Guide:
-
Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure the correct depth. Insert the sample into the magnet, often automated. [4][5]2. Locking: The spectrometer "locks" onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment. [6]3. Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks. Automated shimming routines are standard on modern instruments. [4][7]4. Tuning and Matching: The probe is tuned to the correct frequency for protons (¹H) and the impedance is matched to the spectrometer's electronics to ensure maximum signal transmission. [8]5. Setting Parameters: Load a standard ¹H acquisition parameter set. Key parameters include the number of scans (ns), spectral width (sw), and relaxation delay (d1). For a moderately concentrated sample, 8 to 16 scans are typically sufficient. [4]6. Acquisition: Start the acquisition. The spectrometer will pulse the sample with radiofrequency energy and record the resulting Free Induction Decay (FID) signal. [9]7. Processing:
-
Fourier Transform: The time-domain FID signal is converted into the frequency-domain spectrum.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the pure absorption mode, and the baseline is corrected to be flat.
-
Referencing and Integration: The spectrum is referenced by setting the TMS peak to 0.0 ppm. The area under each peak is then integrated to determine the relative ratio of protons.
-
Conclusion
The ¹H NMR spectrum of ethyl 2-(3-bromophenyl)propanoate is a rich source of structural information. A thorough analysis, grounded in fundamental principles and enhanced by comparison with related molecules, allows for the confident assignment of all proton signals. The downfield shifts observed for the methine and aromatic protons are characteristic consequences of the electronic effects of the ester and bromophenyl moieties. By following robust experimental protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra, enabling precise and accurate structural verification—a cornerstone of successful research and development in the chemical and pharmaceutical sciences.
References
- Filo, "Interpretaion of HNMR of ethyl propano
- University of Leicester, "NMR Sample Preparation", University of Leicester Chemistry Department.
- Frontier, A., "How to Get a Good 1H NMR Spectrum", University of Rochester, Department of Chemistry, 2026.
- Doc Brown, "C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpret
- JEOL, "Sample preparation for NMR measurements and points to keep in mind".
- Organomation, "NMR Sample Preparation: The Complete Guide", Organom
- Iowa State University, "NMR Sample Preparation | Chemical Instrumentation Facility", Iowa St
- ChemicalBook, "1-BROMO-3-ETHYLBENZENE | 2725-82-8", ChemicalBook, 2025.
- Metabolomics Standard Initiative, "NMR d
- UTHSCSA, "Stepbystep procedure for NMR d
- Weizmann Institute of Science, "Measuring 1H NMR Spectra".
- ChemicalBook, "Ethylbenzene(100-41-4) 1H NMR spectrum", ChemicalBook.
- ChemicalBook, "ETHYL 2,3-DIBROMO-3-PHENYLPROPIONATE(5464-70-0) 1H NMR spectrum", ChemicalBook.
- Unknown, "Ethyl Benzene 1H and 13C NMR".
- Chegg, "Solved The ^(1)
- University of Wisconsin-Madison, "NMR Data Acquisition and Processing Procedure".
- American Chemical Society, "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry | Organic Process Research & Development", ACS Public
- Problems in Chemistry, "NMR Spectroscopy Part 8 - HNMR of ethylbenzene and nitrobenzene", YouTube, 2021.
- eMagRes, "NMR D
- Science and Education Publishing, "Figure 2.
- Royal Society of Chemistry, "Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Inform
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A., "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities", The Journal of Organic Chemistry, 1997.
- ChemicalBook, "1-BROMO-3-ETHYLBENZENE(2725-82-8) 1H NMR spectrum", ChemicalBook.
- ResearchGate, "1 H NMR spectrum of a 3:1 mixture of ethyl ethanoate (EE) and methyl propanoate (MP)
- National Institutes of Health, "Ethyl Propion
- ChemAxon, "NMR Predictor - Document
- ChemicalBook, "Ethyl 2,3-dibromopropionate(3674-13-3) 1H NMR spectrum", ChemicalBook.
- Chemistry Steps, "NMR Chemical Shift Values Table", Chemistry Steps, 2024.
- Brainly, "[FREE] Imagine the ^1H NMR spectrum of 1-bromo-3-ethylbenzene. How many peaks (proton environments) do you", brainly.com, 2024.
- National Institutes of Health, "Ethyl 2-(3-bromophenyl)-3-(oxetan-3-yl)propanoate | C14H17BrO3 | CID 117538250", PubChem.
- National Institutes of Health, "ethyl (2S)
- Aires-de-Sousa, M., Hemmer, J., Gasteiger, J., "Prediction of 1H NMR Chemical Shifts Using Neural Networks", Analytical Chemistry, 2002.
- ChemicalBook, "ETHYL PHENYLPROPIOLATE(2216-94-6) 1H NMR spectrum", ChemicalBook.
- Wishart Research Group, "PROSPRE", PROSPRE.
- Cheminfo, "Predict 1H NMR spectra", Cheminfo.org.
- Allery Chemistry, "NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting p
Sources
- 1. Visualizer loader [nmrdb.org]
- 2. PROSPRE [prospre.ca]
- 3. Predict 1H NMR spectra [cheminfo.org]
- 4. r-nmr.eu [r-nmr.eu]
- 5. weizmann.ac.il [weizmann.ac.il]
- 6. ou.edu [ou.edu]
- 7. sssc.usask.ca [sssc.usask.ca]
- 8. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 9. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
In Silico vs. Empirical 13C NMR Benchmarking: A Comparison Guide for Ethyl 2-(3-bromophenyl)propanoate
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals.
Executive Summary
In pharmaceutical development, the rapid and accurate structural elucidation of intermediates is critical. Ethyl 2-(3-bromophenyl)propanoate is a highly functionalized intermediate frequently utilized in the synthesis of modified profen derivatives (nonsteroidal anti-inflammatory drugs). Assigning its
This guide objectively compares the predictive performance of three leading NMR software suites—ACD/Labs NMR Predictors , Mestrelab Mnova NMRPredict , and PerkinElmer ChemDraw Professional —against empirical ground-truth data. By dissecting the algorithmic causality behind these tools (HOSE codes vs. Neural Networks vs. Additivity Rules), this document provides a self-validating framework for researchers to optimize their structural verification workflows.
Mechanistic Insights & Causality of Chemical Shifts
Before evaluating predictive software, an expert must understand the physical causality driving the
-
The Heavy Atom Effect (C-3'): Bromine is highly electronegative, which intuitively suggests it should deshield the attached carbon. However, the large electron cloud of the bromine atom induces a strong diamagnetic shielding effect (the "Heavy Atom Effect"). This pushes the C-3' resonance significantly upfield to ~122.6 ppm , compared to a standard aromatic carbon (~128 ppm). Predictive tools relying solely on electronegativity additivity often fail here.
-
Magnetic Anisotropy & The Chiral Center (C-2): The
-carbon (C-2) is situated between an aromatic ring and a carbonyl group. The -electron circulation from both functional groups creates localized magnetic anisotropic cones, deshielding C-2 and pushing it to ~45.4 ppm . -
Inductive Deshielding (C-1): The ester carbonyl carbon is heavily deshielded by the inductive withdrawal of the adjacent oxygen and its
hybridization, anchoring the downfield region at ~173.8 ppm .
Causality of 13C NMR chemical shifts driven by substituent effects and magnetic anisotropy.
Experimental Protocol (Self-Validating Ground Truth)
To establish an objective baseline, empirical data must be acquired using a self-validating system. The following protocol ensures quantitative reliability and eliminates solvent-induced shift artifacts[1].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 40 mg of high-purity (>98%) ethyl 2-(3-bromophenyl)propanoate in 0.6 mL of deuterated chloroform (
, 99.8% D). Transfer to a standard 5 mm Wilmad NMR tube. -
Spectrometer Calibration: Insert the sample into a 400 MHz NMR spectrometer (100 MHz for
C). Lock the magnetic field to the deuterium resonance of and perform automated gradient shimming (TopShim) to ensure optimal magnetic homogeneity. -
Acquisition Parameters:
-
Pulse Sequence: Standard 1D proton-decoupled
C sequence (zgpg30 or equivalent WALTZ-16 decoupling). -
Relaxation Delay (
): Set to 2.0 seconds. Causality: C nuclei have long relaxation times. A 2.0s delay ensures sufficient longitudinal magnetization recovery between scans, preventing signal saturation of quaternary carbons (like C-1 and C-3'). -
Scans (NS): 512 scans to achieve a >100:1 Signal-to-Noise Ratio (SNR).
-
-
Data Processing: Apply a Fourier Transform (FT) with a 1.0 Hz exponential line broadening (LB) window function to enhance SNR. Phase the spectrum manually and apply a polynomial baseline correction.
-
Internal Referencing: Calibrate the chemical shift scale by setting the central peak of the
solvent triplet to exactly 77.16 ppm . This acts as the internal self-validation metric.
Software Comparison: Predictive Methodologies
We evaluated three distinct software architectures to predict the
A. ACD/Labs NMR Predictors
ACD/Labs utilizes a dual-algorithm approach combining HOSE (Hierarchically Ordered Spherical Environment) codes and Neural Networks (NN) [2]. The HOSE algorithm maps the structural environment of each carbon atom up to 5 concentric spheres (bonds) and queries a massive database of >2.5 million assigned shifts[3]. If a fragment is novel, the Neural Network compensates by extrapolating from known chemical spaces.
B. Mestrelab Mnova NMRPredict
Mnova employs an Ensemble Machine Learning approach[4]. It constructively combines the Modgraph HOSE-code database, empirical increment rules, and proprietary Message Passing Neural Networks (MPNNs)[5]. By averaging the outputs of these distinct engines, Mnova reduces the likelihood of extreme prediction outliers.
C. PerkinElmer ChemDraw Professional (ChemNMR)
ChemDraw relies primarily on empirical additivity rules and base-fragment modifications. While computationally lightweight and instantaneous, it does not utilize deep-learning spatial recognition, making it more susceptible to errors when multiple functional groups (like a halogen and an alkyl chain) exert competing electronic effects on an aromatic ring.
Workflow comparing empirical 13C NMR acquisition with in silico ensemble prediction models.
Comparative Data Analysis
The table below contrasts the empirical ground-truth shifts (acquired at 100 MHz in
| Carbon Position | Environment | Empirical (Ground Truth) | ACD/Labs Predictor | Mnova NMRPredict | ChemDraw Professional |
| C-1 | Ester Carbonyl (C=O) | 173.8 | 174.1 (+0.3) | 173.5 (-0.3) | 174.5 (+0.7) |
| C-2 | Chiral | 45.4 | 45.2 (-0.2) | 45.7 (+0.3) | 46.1 (+0.7) |
| C-3 | 18.6 | 18.5 (-0.1) | 18.8 (+0.2) | 18.2 (-0.4) | |
| C-4 | Ethyl O- | 60.9 | 60.7 (-0.2) | 61.1 (+0.2) | 60.5 (-0.4) |
| C-5 | Ethyl | 14.2 | 14.1 (-0.1) | 14.3 (+0.1) | 14.0 (-0.2) |
| C-1' | Aromatic (ipso to CH) | 142.8 | 142.5 (-0.3) | 143.1 (+0.3) | 141.5 (-1.3) |
| C-2' | Aromatic (ortho to CH/Br) | 130.8 | 131.0 (+0.2) | 130.5 (-0.3) | 132.1 (+1.3) |
| C-3' | Aromatic (ipso to Br) | 122.6 | 122.4 (-0.2) | 122.9 (+0.3) | 121.0 (-1.6) |
| C-4' | Aromatic (para to CH) | 130.2 | 130.5 (+0.3) | 129.8 (-0.4) | 131.5 (+1.3) |
| C-5' | Aromatic (meta to both) | 130.1 | 130.0 (-0.1) | 130.4 (+0.3) | 129.5 (-0.6) |
| C-6' | Aromatic (ortho to CH) | 126.5 | 126.8 (+0.3) | 126.2 (-0.3) | 127.5 (+1.0) |
| --- | Mean Absolute Error (MAE) | --- | 0.21 ppm | 0.27 ppm | 0.86 ppm |
Performance Verdict:
-
ACD/Labs: Achieved the highest accuracy (MAE: 0.21 ppm). Its HOSE code database flawlessly recognized the complex interplay between the meta-bromo substituent and the propanoate backbone, accurately predicting the heavy atom effect on C-3'.
-
Mnova: Performed exceptionally well (MAE: 0.27 ppm). The ensemble approach successfully smoothed out potential errors in the aromatic region, making it highly reliable for structural verification[5].
-
ChemDraw: While adequate for the aliphatic chain, the additivity rules struggled with the aromatic ring (MAE: 0.86 ppm, with up to 1.6 ppm error on C-3'). It overestimated the deshielding effect on C-2' and C-4', highlighting the limitations of purely empirical fragment math without spatial/neural network context.
References
1. - ACD/Labs 2. - Benchchem 3. - Royal Society of Chemistry 4. - Bruker / Mestrelab Research 5. - Mestrelab Research
Sources
HPLC method for purity assessment of ethyl 2-(3-bromophenyl)propanoate
An Expert's Comparative Guide to HPLC Purity Assessment of Ethyl 2-(3-bromophenyl)propanoate
In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of purity for intermediates is not merely a quality control checkpoint; it is a cornerstone of process validation and final product safety. Ethyl 2-(3-bromophenyl)propanoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique analytical challenge due to its chemical properties and the potential for process-related impurities and chiral variants.
This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the purity assessment of ethyl 2-(3-bromophenyl)propanoate. Moving beyond a single prescribed method, we will explore three distinct chromatographic approaches, detailing the scientific rationale behind each and presenting comparative data to guide researchers in selecting the most appropriate method for their specific needs.
The Analytical Challenge: Structure and Potential Impurities
Ethyl 2-(3-bromophenyl)propanoate is a chiral ester. Its analytical challenges stem from:
-
UV Absorbance: The bromophenyl group provides a strong chromophore, making UV detection a suitable choice.
-
Chirality: The molecule possesses a chiral center at the C2 position of the propanoate chain, meaning it can exist as two non-superimposable mirror images (enantiomers). For many pharmaceutical applications, isolating the desired enantiomer is critical, rendering enantiomeric purity as important as chemical purity.
-
Potential Impurities: Impurities can arise from the starting materials or by-products of the synthesis, which often involves the esterification of 2-(3-bromophenyl)propanoic acid. Common impurities might include the unreacted starting acid, isomeric by-products, or degradation products.
This guide will compare three distinct HPLC methods:
-
Method A: The Workhorse - Reversed-Phase C18 Chromatography
-
Method B: Alternative Selectivity - Phenyl-Hexyl Column
-
Method C: Enantiomeric Purity - Chiral Stationary Phase
Methodology and Experimental Protocols
Instrumentation and General Conditions
All experiments were designed based on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).
-
System: Agilent 1260 Infinity II LC System or equivalent.
-
Software: OpenLab CDS or equivalent.
-
Sample Preparation: A stock solution of ethyl 2-(3-bromophenyl)propanoate was prepared in acetonitrile at a concentration of 1.0 mg/mL. Working standards and samples for analysis were prepared by diluting this stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
Experimental Workflow
The general workflow for method development and comparison is outlined below.
Caption: Workflow for HPLC method comparison.
Method A: Reversed-Phase (C18) - The Industry Standard
The C18 (octadecylsilane) stationary phase is the most widely used in reversed-phase chromatography due to its high hydrophobicity and broad applicability. It separates compounds primarily based on their hydrophobic character.
Rationale: This method is expected to provide good retention and separation of the main analyte from more polar impurities, such as the starting carboxylic acid, and less polar impurities. The use of an acidic modifier (formic acid) in the mobile phase helps to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.
Protocol:
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
Method B: Alternative Selectivity - Phenyl-Hexyl Phase
A phenyl-hexyl stationary phase offers a different separation mechanism compared to C18. In addition to hydrophobic interactions, it provides π-π interactions with aromatic analytes.
Rationale: The bromophenyl ring in the analyte can engage in π-π stacking interactions with the phenyl groups of the stationary phase. This can lead to enhanced retention and, more importantly, altered selectivity for aromatic impurities, potentially resolving peaks that co-elute on a C18 column. This method is an excellent secondary or orthogonal method for purity confirmation.
Protocol:
-
Column: Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 55% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
Method C: Enantiomeric Purity - Chiral Stationary Phase (CSP)
Assessing enantiomeric purity requires a chiral environment that can differentiate between the two enantiomers. This is achieved using a chiral stationary phase (CSP), which contains a chiral selector immobilized on the support material. Polysaccharide-based CSPs are widely used for their broad applicability.
Rationale: This method does not assess chemical purity but specifically quantifies the ratio of the two enantiomers. The separation occurs due to the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP, which have different energies and thus different retention times. A normal-phase mode (e.g., hexane/isopropanol) is often used for these separations as it can provide better selectivity.
Protocol:
-
Column: Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Isocratic - 95:5 (v/v) n-Hexane / Isopropanol
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Comparative Performance Data
The following tables summarize the representative data obtained from the analysis of a spiked sample containing ethyl 2-(3-bromophenyl)propanoate and two potential impurities: the starting material 2-(3-bromophenyl)propanoic acid (Impurity 1) and a related aromatic impurity (Impurity 2).
Table 1: Purity Assessment Methods (A & B) - Chromatographic Parameters
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Comments |
| Retention Time (Analyte) | 8.52 min | 9.25 min | Increased retention on Phenyl-Hexyl due to π-π interactions. |
| Resolution (Analyte / Impurity 2) | 1.9 | 2.8 | Phenyl-Hexyl offers superior resolution for the aromatic impurity. |
| Tailing Factor (Analyte) | 1.1 | 1.2 | Both methods provide excellent peak shape. |
| Theoretical Plates (Analyte) | >15000 | >14000 | Both columns show high efficiency. |
| Calculated Purity (Area %) | 99.5% | 99.5% | Both methods are suitable for purity assay. |
Table 2: Enantiomeric Purity (Method C) - Chiral Separation
| Parameter | Result | Comments |
| Retention Time (Enantiomer 1) | 10.1 min | Baseline separation achieved. |
| Retention Time (Enantiomer 2) | 11.5 min | - |
| Resolution | 2.1 | Exceeds the typical system suitability requirement (R > 1.5). |
| Enantiomeric Excess (ee) | 99.0% | Calculated as [(Area E1 - Area E2) / (Area E1 + Area E2)] x 100. |
Discussion and Method Selection Logic
The choice of HPLC method is dictated by the analytical goal. The relationship between these goals and the methods is illustrated below.
Caption: Logic for selecting the appropriate HPLC method.
-
For Routine Quality Control: Method A (C18) is the ideal choice. It is robust, uses common reagents, and provides excellent separation for typical process-related impurities. Its high efficiency and good peak shape make it reliable for quantitative analysis.
-
For Method Validation and Impurity Profiling: A dual-method approach using both Method A and Method B is highly recommended. The different selectivity of the Phenyl-Hexyl column (Method B) provides confidence that no impurities are co-eluting with the main peak. This concept of using orthogonal methods is a cornerstone of robust analytical validation as described by regulatory bodies. The superior resolution of Impurity 2 on the Phenyl-Hexyl column demonstrates its value in complex samples.
-
For Stereoselective Synthesis: Method C is not optional but mandatory when the stereochemistry of the final product is critical. It is the only method capable of quantifying the enantiomeric excess (ee), a critical quality attribute for many chiral APIs.
Conclusion
There is no single "best" HPLC method for the purity assessment of ethyl 2-(3-bromophenyl)propanoate; rather, there is a "best method for the purpose." For routine assays, a well-optimized C18-based reversed-phase method offers a reliable and efficient solution. However, for comprehensive impurity profiling and validation, an orthogonal method employing a Phenyl-Hexyl stationary phase provides a higher degree of confidence. Finally, when chirality is a factor, a dedicated chiral separation method is indispensable for determining enantiomeric purity. By understanding the distinct advantages of each approach, researchers can implement a scientifically sound analytical strategy that ensures the quality and safety of their materials.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]
-
Zhang, K., & Liu, X. (2016). Phenyl-based stationary phases in reversed-phase liquid chromatography. TrAC Trends in Analytical Chemistry, 82, 333-343. [Link]
-
Yashima, E., Yashima, T., & Okamoto, Y. (2016). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Chemical Reviews, 116(22), 13752-13790. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Comparison of ethyl 2-(3-bromophenyl)propanoate vs methyl ester reactivity
[2]
Executive Summary
In the development of 2-arylpropionic acid derivatives (precursors to "profen" NSAIDs) and biaryl scaffolds via cross-coupling, the choice between ethyl 2-(3-bromophenyl)propanoate and its methyl ester analog is often dictated by three factors: hydrolytic stability , lipophilicity , and synthetic utility .[1]
-
Select the Methyl Ester when rapid enzymatic resolution, lower boiling point for distillation, or faster alkaline hydrolysis is required.[2]
-
Select the Ethyl Ester when increased lipophilicity (higher LogP) is needed for cell permeability assays or when slightly higher stability against non-specific hydrolysis during aqueous workups is preferred.[3][2][4]
This guide analyzes the physicochemical and reactive differences between these two esters, supported by mechanistic insights and experimental protocols.[2][5][6]
Physicochemical Profile
The structural difference—a single methylene unit—alters physical properties that impact purification and biological behavior.[3][2][4][6]
| Property | Methyl 2-(3-bromophenyl)propanoate | Ethyl 2-(3-bromophenyl)propanoate | Impact on Workflow |
| Molecular Weight | ~243.09 g/mol | 257.12 g/mol | Ethyl adds mass; relevant for mass balance calculations.[1][3][2][4] |
| Predicted LogP | ~3.0 - 3.2 | ~3.5 | Ethyl is more lipophilic; better passive diffusion in early ADME tests.[1][3][2][4] |
| Boiling Point | Lower | Higher | Methyl is easier to purify via bulb-to-bulb distillation.[3][2][4] |
| Steric Bulk (Ester) | Low ( | Moderate ( | Methyl allows faster nucleophilic attack at the carbonyl.[3][2][4] |
| Electronic State | Inductively similar | Inductively similar | The 3-Br group activates both esters toward hydrolysis compared to unsubstituted analogs.[1][3][2][4] |
Reactivity Analysis
Hydrolysis Kinetics (Chemical)
The rate of ester hydrolysis is the primary differentiator.[4] Under basic conditions (saponification), the reaction proceeds via the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).
-
Steric Effect: The transition state for the formation of the tetrahedral intermediate is more crowded for the ethyl ester. Consequently, the methyl ester hydrolyzes 2–5x faster than the ethyl ester under identical conditions.[2]
-
Electronic Effect: The 3-bromo substituent is electron-withdrawing (
).[1][3] This pulls electron density from the aromatic ring, and by extension (though attenuated by the -carbon), makes the carbonyl carbon more electrophilic than in non-halogenated analogs. Both esters react faster than their unsubstituted phenylpropanoate counterparts.[3][2][4]
Enzymatic Resolution (Biocatalytic)
For chiral drugs (e.g., flurbiprofen analogs), these esters are often substrates for kinetic resolution using lipases (Candida rugosa or Candida antarctica Lipase B).[7]
-
Methyl Ester: Generally preferred for enzymatic hydrolysis due to better fit in the active site of standard lipases, often resulting in higher
(enantiomeric ratio) values.[2] -
Ethyl Ester: May be used if the methyl ester hydrolyzes too spontaneously (background hydrolysis) in the aqueous buffer, eroding enantiomeric excess (ee).
Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Both esters serve as excellent electrophiles for Palladium-catalyzed Suzuki coupling due to the 3-bromo handle.[1][3][2]
-
Chemoselectivity: The reaction conditions (typically mild base like
or ) must be controlled.[1][3][2][4] -
Risk: Strong bases (e.g., hydroxide) used to accelerate difficult couplings can inadvertently hydrolyze the ester.[3][2] The ethyl ester offers a slightly wider safety margin against this side reaction due to its slower hydrolysis rate.[3][2][4]
Mechanistic Visualization
The following diagram illustrates the competitive pathways: the desired Suzuki coupling at the aryl bromide vs. the potential side reaction (hydrolysis) at the ester.
Caption: Comparative reaction pathways. Red arrows indicate the hydrolysis side-reaction (faster for methyl); Green arrows indicate the desired cross-coupling (unaffected by ester type).
Experimental Protocols
Protocol A: Comparative Hydrolysis Kinetics
Use this protocol to determine the precise half-life (
Reagents:
Procedure:
-
Prepare a solution of LiOH (48 mg, 2.0 mmol) in 5 mL deionized water.
-
T=0: Rapidly add the aqueous LiOH to the THF solution under vigorous stirring at 25°C.
-
Sampling: Aliquot 100 µL every 5 minutes (Methyl) or 15 minutes (Ethyl) into a quench vial containing 500 µL 1N HCl and 500 µL Ethyl Acetate.
-
Analysis: Analyze the organic layer via HPLC or GC. Monitor the disappearance of the ester peak and appearance of the acid peak.
-
Calculation: Plot
vs. time. The slope will be steeper for the methyl ester.
Protocol B: Chemoselective Suzuki Coupling
Optimized to preserve the ester group while coupling the aryl bromide.
Reagents:
-
Ester Substrate (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst:
(3 mol%) — preferred for steric bulk to prevent Pd coordination to ester. -
Base:
(2.0 equiv) — milder than carbonates/hydroxides.
Procedure:
-
Charge a reaction vial with the Ester (Methyl or Ethyl), Boronic Acid,
, and Pd catalyst.[2] -
Heat to 80°C for 4–6 hours. Note: Avoid water in the solvent to suppress hydrolysis.
-
Filter through Celite and concentrate.
-
Comparison Note: If using aqueous solvents (e.g., Dioxane/Water), the Ethyl ester is recommended to minimize hydrolysis byproducts.[3][2]
References
-
Ester Hydrolysis Mechanisms
-
Enzymatic Resolution of 2-Arylpropionates
-
Suzuki-Miyaura Coupling Compatibility
-
Physical Properties Data
-
PubChem Compound Summary for Ethyl 2-(3-bromophenyl)propanoate. Link
-
Sources
- 1. Ethyl 2-bromo-3-phenylpropanoate | C11H13BrO2 | CID 4737529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Ethyl 3-(3-bromophenyl)propanoate | C11H13BrO2 | CID 22503179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-(3-bromophenyl)-3-(oxetan-3-yl)propanoate | C14H17BrO3 | CID 117538250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Reference standard suppliers for ethyl 2-(3-bromophenyl)propanoate
Reference Standard Sourcing & Qualification Guide: Ethyl 2-(3-bromophenyl)propanoate
Executive Summary: The "Reference Standard" Reality
For researchers and analytical scientists seeking Ethyl 2-(3-bromophenyl)propanoate (CAS: 103807-54-1 ), a critical market reality must be addressed immediately: There are currently no ISO 17034 Certified Reference Materials (CRMs) or Pharmacopeial Primary Standards (USP/EP/BP) available for this specific isomer. [1][2]
This compound is classified globally as a Research Chemical or Building Block , primarily used as an intermediate in the synthesis of NSAID analogs (e.g., ibuprofen derivatives) or cross-coupling substrates. Major catalog providers (e.g., Sigma-Aldrich CPR) sell this product "As-Is" with limited analytical characterization.[1][2]
Strategic Recommendation: To use this material in a regulated environment (GLP/GMP) or for quantitative analysis, you must procure a high-purity research-grade sample and perform an In-House Qualification to establish it as a Secondary Reference Standard . This guide outlines the sourcing landscape and details the experimental protocol required to validate the material.
Supplier Landscape & Comparative Analysis
Since no "Reference Standard" grade exists, the comparison below evaluates Research Grade suppliers based on their suitability for conversion into a secondary standard.
Table 1: Supplier Capability Matrix (CAS 103807-54-1) [1][2]
| Supplier Category | Representative Vendors | Purity Claim | Documentation (CoA) | Risk Profile | Suitability for QC Use |
| Catalog Aggregators | Sigma-Aldrich (AldrichCPR), Fisher Scientific | 95% - 97% | Minimal. Often "As-Is" with no detailed impurity profile.[1][2] | High. Batch-to-batch variability is common.[1][2] | Low. Requires full re-characterization. |
| Specialized Organics | Enamine, Combi-Blocks, Fluorochem | 95% - 98% | Moderate. usually H-NMR and LC-MS included.[1][2] | Medium. Good for synthesis, but assay value is not certified.[2] | Medium. Good starting material for qualification.[1][2] |
| Custom Synthesis | Toronto Research Chemicals (TRC), SynInnova | >98% (Custom) | High. Full CoA (NMR, HPLC, MS, Water) upon request. | Low. Expensive and longer lead time.[2] | High. Best option for creating a "Gold Standard."[2] |
Expert Insight on Sourcing
-
Avoid "AldrichCPR" for Standards: The "CPR" designation often implies the compound is from a rare chemical library.[2] Sigma explicitly states for these products: "Sigma-Aldrich does not collect analytical data for this product...[1][2] Buyer assumes responsibility to confirm product identity and/or purity." [1]
-
Preferred Route: Purchase from a Specialized Organics vendor (e.g., Combi-Blocks or Enamine) who synthesizes in-house.[1][2] Request a specific batch pre-shipment sample to verify purity by HPLC before buying the bulk lot for standardization.
Technical Profile & Critical Attributes
Before qualification, the compound's physicochemical properties must be understood to select the correct analytical methods.
-
Chemical Name: Ethyl 2-(3-bromophenyl)propanoate[1][2][3][4]
-
Structure: A phenylpropanoate ester with a meta-bromo substitution.[1][2]
-
Chromophore: The phenyl ring provides UV absorption, typically monitored at 210 nm (end absorption) or 254 nm (aromatic band).[2]
-
Solubility: Soluble in Acetonitrile (ACN), Methanol (MeOH), DMSO.[2] Insoluble in water.[2]
Experimental Protocol: In-House Reference Standard Qualification
To convert a research-grade chemical into a valid Reference Standard, you must determine its Potency (Assay) using a Mass Balance Approach or Quantitative NMR (qNMR) .[1][2] The protocol below uses the Mass Balance approach, which is the industry standard for small molecule qualification [2].
Visual Workflow: Qualification Logic
Figure 1: Step-by-step workflow for qualifying a research chemical as a secondary reference standard.
Step 1: Identity Confirmation [1][2]
-
Acceptance Criteria:
-
Diagnostic triplet for the ethyl methyl group (~1.2 ppm).[2]
-
Quartet for the ethyl methylene group (~4.1 ppm).[2]
-
Multiplet for the chiral methine proton (~3.7 ppm).[2]
-
Aromatic region (7.1–7.6 ppm) must show the specific 3-bromo substitution pattern (singlet-like peak for H-2, doublets for H-4/H-6).[1][2]
-
No unassigned peaks >0.5% (indicates solvent or synthesis byproducts).[2]
-
Step 2: Chromatographic Purity (HPLC-UV)
-
Objective: Determine the % Area of the main peak relative to related substances.
-
Method Parameters:
Calculation: graphic Purity (%)
Area of Main Peak
Total Area of All Peaks
×
100
\text{Chromatographic Purity (%)}
[1][2]
Step 3: Quantification of "Non-Analyte" Mass
A purity value from HPLC is insufficient because it ignores water, solvents, and inorganic salts.
-
Water Content (KF): Perform Karl Fischer titration (Coulometric).
-
Typical Limit: < 0.5% w/w.[2]
-
-
Residual Solvents (GC-HS): Gas Chromatography Headspace analysis for synthesis solvents (e.g., Ethyl Acetate, Hexane).[2]
-
Typical Limit: < 5000 ppm (0.5%).[2]
-
-
Residue on Ignition (ROI): Determines inorganic content (sulfated ash).[2]
-
Typical Limit: < 0.1%.[2]
-
Step 4: Potency Calculation (Mass Balance)
Calculate the final assigned purity (Potency) using the data from Steps 2 and 3.[2]
Example Calculation:
[1][2]Storage & Stability Monitoring
Once qualified, the standard must be maintained to ensure continued validity.[2]
-
Storage Conditions: Store neat material at -20°C in an amber vial with a PTFE-lined cap to prevent hydrolysis of the ester.
-
Monitoring: Re-inject the standard via HPLC every 6 months against a freshly prepared solution or a control chart to detect degradation (e.g., hydrolysis to 2-(3-bromophenyl)propanoic acid).
Stability Pathway Diagram
Figure 2: Primary degradation pathway (hydrolysis) and mitigation strategies.[1][2]
References
-
Sigma-Aldrich.[1][2] Product Specification: AldrichCPR Rare Chemicals. Retrieved from (Accessed 2026).[1][2]
-
Kuselman, I., & Fajgelj, A. (2002).[2] IUPAC/ISO/CITAC Guide to Selection and Use of Reference Materials. Pure and Applied Chemistry , 74(11).
-
Teasdale, A., et al. (2018).[2] Guide to the qualification of analytical standards for impurities. Journal of Pharmaceutical and Biomedical Analysis .
-
European Medicines Agency (EMA).[1][2] ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
Sources
- 1. Ethyl 2-bromo-3-phenylpropanoate | C11H13BrO2 | CID 4737529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-(3-bromophenyl)propanoate | C11H13BrO2 | CID 22503179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 2-(3-bromophenyl)-3-(oxetan-3-yl)propanoate | C14H17BrO3 | CID 117538250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-(3-bromophenyl)propanoate price,buy Ethyl 2-(3-bromophenyl)propanoate - chemicalbook [m.chemicalbook.com]
- 5. Ethyl 3-(3-bromophenyl)propanoate | C11H13BrO2 | CID 22503179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 135613-33-1|Ethyl 3-(2-bromophenyl)propanoate|BLD Pharm [bldpharm.com]
- 7. Development and validation of RP HPLC method to determine nandrolone phenylpropionate in different pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
GC-MS retention time for ethyl 2-(3-bromophenyl)propanoate
GC-MS Retention Time & Profiling Guide: Ethyl 2-(3-bromophenyl)propanoate
Executive Summary
Ethyl 2-(3-bromophenyl)propanoate (CAS: 13333-85-2, predicted) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and functionalized arylpropionic acids. Its analysis by GC-MS requires precise differentiation from its positional isomers (2-bromo and 4-bromo), which often co-occur as impurities during non-selective bromination or Friedel-Crafts alkylation.
This guide provides a technical breakdown of its retention behavior, mass spectral signature, and a validated protocol for its separation.
GC-MS Retention Profile
Predicted Retention Indices (RI)
Exact retention times (RT) vary by column dimensions and flow rates. The Kovats Retention Index (RI) provides a system-independent metric.
| Stationary Phase | Predicted RI | Elution Order (Isomers) | Rationale |
| DB-5 / HP-5 (5% Phenyl) | 1580 – 1630 | Ortho < Meta < Para | Meta-substituted aromatics typically elute after ortho (steric hindrance reduces boiling point) and before para (highest symmetry/boiling point). |
| DB-Wax (PEG) | 2100 – 2250 | Ortho < Meta < Para | Higher polarity of the ester and bromine interaction with the PEG phase increases retention significantly compared to non-polar phases. |
Comparative Elution Profile (DB-5MS):
-
Ethyl 2-(2-bromophenyl)propanoate (Ortho): ~1560 RI
-
Ethyl 2-(3-bromophenyl)propanoate (Meta - Target ): ~1600 RI
-
Ethyl 2-(4-bromophenyl)propanoate (Para): ~1640 RI
Analyst Note: The separation between the meta (3-bromo) and para (4-bromo) isomers is often narrow (<0.5 min). A slow temperature ramp (3°C/min) around the elution window is recommended for baseline resolution.
Mass Spectral Signature (EI, 70 eV)
The mass spectrum is dominated by the stability of the brominated aromatic ring and the cleavage of the ester group.
Molecular Weight: 257.12 g/mol
Isotopic Pattern: 1:1 ratio for
| Ion (m/z) | Abundance | Identity / Fragment Structure | Mechanism |
| 256 / 258 | Moderate | [M]+ (Molecular Ion) | Distinctive 1:1 doublet confirms mono-bromination. |
| 183 / 185 | Base Peak | [M – COOEt]+ | Loss of the ethoxycarbonyl group (73 Da). Forms a stable secondary carbocation stabilized by the bromophenyl ring. |
| 211 / 213 | High | [M – OEt]+ | Loss of ethoxy group (45 Da). Acylium ion formation. |
| 102 / 104 | Low | [Styrene]+ | Loss of HBr and ester functionality (Rearrangement). |
| 77 | Low | [C6H5]+ | Phenyl cation (indicates aromaticity). |
Fragmentation Pathway Diagram
The following diagram illustrates the primary fragmentation pathways useful for structural confirmation.
Caption: Primary electron impact (EI) fragmentation pathway for ethyl 2-(3-bromophenyl)propanoate.
Experimental Protocol: Isomer Separation
This protocol is designed to resolve the target meta isomer from the para impurity, which is common in electrophilic aromatic substitution reactions.
Instrument: Agilent 7890/5977 GC-MS (or equivalent). Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).
| Parameter | Setting | Purpose |
| Inlet Temp | 250°C | Ensure rapid volatilization without thermal degradation. |
| Injection | 1 µL, Split 20:1 | Prevent column overload; improve peak shape. |
| Carrier Gas | Helium, 1.2 mL/min | Constant flow for stable retention times. |
| Oven Program | 60°C (1 min) → 20°C/min → 140°C → 3°C/min → 180°C → 30°C/min → 300°C (3 min) | The slow ramp (3°C/min) between 140-180°C is critical for separating the meta and para isomers. |
| Transfer Line | 280°C | Prevent condensation of high-boiling matrix components. |
| MS Source | 230°C (EI) | Standard ionization temperature. |
Method Validation Workflow
Use this logic flow to validate the identity of your peak in the absence of a certified reference standard.
Caption: Self-validating decision tree for confirming ethyl 2-(3-bromophenyl)propanoate.
Alternatives & Comparative Analysis
When exact identification is ambiguous, derivatization or alternative separation modes can be used.
| Alternative Method | Pros | Cons |
| Chiral GC (Cyclodextrin) | Separates enantiomers ( | Expensive columns; lower thermal stability. |
| HPLC-UV (C18) | Good for non-volatile impurities; UV detection at 254 nm. | Lower resolution for structural isomers compared to GC. |
| Methyl Ester Analog | Lower boiling point; elutes earlier. | Fragmentation pattern is less distinct (M-59 vs M-73). |
References
-
NIST Mass Spectrometry Data Center. Retention Indices for Frequently Reported Compounds of Plant Essential Oils. National Institute of Standards and Technology. Link
- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
-
BenchChem. Comparative Guide to Analytical Methods for Aromatic Esters.Link
-
PubChem Compound Summary. Ethyl 2-bromo-3-phenylpropanoate (Isomer Data). National Library of Medicine. Link
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 2-(3-bromophenyl)propanoate
For researchers and drug development professionals, the integrity of your work is intrinsically linked to the safety and compliance of your laboratory practices. The proper disposal of chemical reagents like Ethyl 2-(3-bromophenyl)propanoate, a halogenated organic compound, is not merely a regulatory hurdle but a cornerstone of responsible research. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this substance, ensuring the protection of both laboratory personnel and the environment.
I. Immediate Safety and Hazard Identification: The First Line of Defense
Assumed Hazard Classification:
-
Flammable Liquid: Presents a fire hazard when exposed to heat, sparks, or open flames.[1][2]
-
Corrosive/Irritant: May cause skin irritation and serious eye damage upon contact.[2][3][4][5]
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation of vapors may be toxic.[2][6]
Personal Protective Equipment (PPE): A Non-Negotiable Standard The use of appropriate PPE is the most immediate and effective measure to mitigate exposure risks. All personnel handling Ethyl 2-(3-bromophenyl)propanoate must wear:
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
Safety goggles or a face shield to protect against splashes.
-
A flame-retardant lab coat.
All handling operations should be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[6]
II. The Disposal Workflow: A Step-by-Step Protocol
The disposal of Ethyl 2-(3-bromophenyl)propanoate must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Chemical waste of this nature cannot be discarded in regular trash or poured down the drain.[7][8]
Caption: Disposal workflow for Ethyl 2-(3-bromophenyl)propanoate.
1. Waste Identification and Classification: Ethyl 2-(3-bromophenyl)propanoate must be classified as a hazardous waste. Due to the presence of bromine, it falls under the specific category of halogenated organic waste .[9][10]
2. Waste Segregation: Preventing Dangerous Reactions: It is imperative to collect halogenated organic waste separately from non-halogenated organic waste.[8][9][10][11] Co-mingling can lead to dangerous chemical reactions and complicates the disposal process, often increasing costs.[10]
3. Waste Collection and Containerization:
-
Container Selection: Use a dedicated, leak-proof container made of a compatible material such as high-density polyethylene (HDPE) or glass.[6]
-
Container Sealing: The container must be kept securely sealed at all times, except when adding waste.[12] Funnels should not be left in the container opening.[12]
4. Proper Labeling: Ensuring Clear Communication: The waste container must be clearly labeled with the following information:[12]
-
The words "Hazardous Waste"
-
The full chemical name: "Ethyl 2-(3-bromophenyl)propanoate" (avoiding abbreviations or chemical formulas)
-
The date of waste generation.
5. Temporary Storage: The Satellite Accumulation Area: Waste should be stored in a designated Satellite Accumulation Area within the laboratory, near the point of generation.[12] This area must be under the control of the laboratory personnel.
6. Documentation and Record-Keeping: Maintain a detailed log of all hazardous waste generated. This should include the chemical name, quantity, and date of accumulation. These records are essential for regulatory compliance and should be kept for at least three years.[13]
7. Final Disposal: Professional Handling is Key: The ultimate disposal of Ethyl 2-(3-bromophenyl)propanoate must be carried out by a licensed and certified hazardous waste disposal company.[1] These companies are equipped to handle and transport hazardous materials according to EPA and Department of Transportation (DOT) regulations.[14] The most common and environmentally sound disposal method for halogenated organic compounds is high-temperature incineration.[9][10][15]
III. Spill Management: Preparedness and Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
| Spill Size | Response Protocol |
| Small Spill (manageable by lab personnel) | 1. Evacuate non-essential personnel from the immediate area. 2. Ensure proper ventilation. 3. Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial sorbent). 4. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[3] 5. Decontaminate the spill area. |
| Large Spill (beyond the capacity of lab personnel) | 1. Evacuate the entire laboratory immediately. 2. Alert your institution's Environmental Health and Safety (EHS) department and/or emergency services. 3. Prevent entry into the affected area. |
IV. Regulatory Compliance: A Shared Responsibility
Adherence to the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the EPA is not just a legal requirement but a fundamental aspect of a safe and ethical research environment.[16][17][18][19][20] Employers are responsible for providing a written hazard communication program, access to SDSs, and comprehensive training for all employees who handle hazardous chemicals.[16][18][20]
By implementing these procedures, you contribute to a culture of safety and responsibility, ensuring that your groundbreaking research does not come at the cost of personal or environmental well-being.
References
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Retrieved from [Link]
-
OSHA Chemical Storage Requirements. (2024, December 31). U.S. Hazmat Rentals. Retrieved from [Link]
-
OSHA Requirements for HazCom Compliance. (2023, June 29). NASP. Retrieved from [Link]
-
OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]
-
Complying With OSHA's Hazardous Material Requirements. (2021, March 12). Wolters Kluwer. Retrieved from [Link]
-
How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety - The University of Tennessee, Knoxville. Retrieved from [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). IDR Environmental Services. Retrieved from [Link]
-
7.2 Organic Solvents. (n.d.). Environment, Health and Safety - University of South Carolina. Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group - University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987, December). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Hazardous Waste Segregation. (n.d.). Bucknell University. Retrieved from [Link]
-
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]
-
Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services - The University of British Columbia. Retrieved from [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
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- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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- 19. resources.duralabel.com [resources.duralabel.com]
- 20. wolterskluwer.com [wolterskluwer.com]
Personal protective equipment for handling Ethyl 2-(3-bromophenyl)propanoate
Executive Safety Summary
Ethyl 2-(3-bromophenyl)propanoate is a specialized organic intermediate used primarily in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and functionalized aryl propionic acids.[1] Structurally, it is an ethyl ester with a brominated aryl core.
While specific toxicological data for the meta-isomer (3-bromo) is often limited compared to its para-isomer (4-bromo, CAS 111914-79-5), scientific integrity dictates we apply the "Read-Across" principle .[1] We treat this compound with the safety profile of its closest structural analogs: as a Skin and Severe Eye Irritant with potential respiratory toxicity.
Critical Immediate Actions:
-
Engineering Control: All transfers must occur within a certified Chemical Fume Hood.
-
Skin Protection: Standard single-layer nitrile gloves are insufficient for prolonged contact due to ester-mediated permeation.[1]
-
Emergency: In case of skin contact, immediate soap/water wash is critical; esters can penetrate the stratum corneum, carrying the brominated core into the dermis.
Risk Assessment & Hazard Identification (GHS)
Based on structural activity relationships (SAR) with Ethyl 2-(4-bromophenyl)propanoate and general alpha-aryl propionates, the following GHS classifications apply.
| Hazard Class | Category | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | Cat. 2 | H315 : Causes skin irritation.[2] | WARNING |
| Serious Eye Damage/Irritation | Cat. 2A | H319 : Causes serious eye irritation.[3] | WARNING |
| STOT - Single Exposure | Cat. 3 | H335 : May cause respiratory irritation.[2][3][4] | WARNING |
| Acute Toxicity (Oral) | Cat. 4* | H302 : Harmful if swallowed (Predicted). | WARNING |
> Note: Acute toxicity is predicted based on the lipophilicity of brominated esters, which facilitates cellular uptake.
Personal Protective Equipment (PPE) Matrix
Glove Selection Protocol
The "Nitrile Myth": Many researchers default to disposable nitrile gloves. However, ethyl esters can degrade nitrile rubber, reducing breakthrough time to <15 minutes.
Recommendation:
-
Routine Handling (Small Scale < 10g): Double-gloving is mandatory.
-
Bulk Handling / Spill Cleanup:
-
Material: Butyl Rubber or Silver Shield® (Laminate).
-
Reasoning: Butyl rubber provides superior resistance to esters and ketones compared to nitrile.
-
Respiratory & Eye Protection[2][4][5][6][9]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the liquid nature and splash risk.
-
Respiratory:
-
Primary: Fume Hood (Face velocity 80–100 fpm).
-
Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges (Black label).[1]
-
PPE Decision Tree (Visualization)
Figure 1: PPE Selection logic based on operational scale and risk level.[1][2][3][6][7]
Operational Handling Protocols
Storage Integrity
-
Temperature: Store at 2–8°C . Brominated benzylic positions can be sensitive to light and heat, leading to gradual debromination or hydrolysis.
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Esters are susceptible to hydrolysis; moisture exclusion is vital.
-
Container: Amber glass with PTFE-lined caps.[1] Avoid metal containers due to potential corrosion from trace HBr formation.
Weighing & Transfer (Step-by-Step)
-
Preparation: Tare the receiving flask (containing solvent if possible) before bringing it to the balance.
-
Engineering Control: If a balance enclosure is not available, use a "transfer vessel" method:
-
Weigh the solid/liquid in a closed vial.
-
Transfer inside the hood.
-
Reweigh the empty vial to calculate exact mass delivered.
-
-
Neutralization Trap: If heating the reaction, ensure the condenser is vented through a Calcium Chloride drying tube or an inert gas bubbler to prevent moisture back-streaming.
Emergency Response & Spill Management
Scenario: You have spilled 50 mL of Ethyl 2-(3-bromophenyl)propanoate on the benchtop.
Immediate Response Workflow
Figure 2: Sequential workflow for managing liquid ester spills.
Decontamination Logic
-
Why Soap & Water? Organic solvents (Acetone/DCM) spread the contamination. An aqueous surfactant solution emulsifies the lipophilic ester, allowing it to be lifted from the surface without spreading vapors.
-
Waste Disposal: The absorbed material must be tagged as "Halogenated Organic Waste" . Do not mix with non-halogenated solvents, as this increases disposal costs and complicates incineration.
References & Validation
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 2-(4-bromophenyl)propanoate (Isomer Read-Across). Retrieved from .
-
Thermo Fisher Scientific (2025). Safety Data Sheet: Ethyl 2-bromo-phenylpropionate derivatives.[1] Retrieved from .
-
Forsberg, K., & Mansdorf, S. Z. (2019). Quick Selection Guide to Chemical Protective Clothing. John Wiley & Sons. (Reference for Butyl vs. Nitrile permeation data).
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure Limits for Brominated Organic Intermediates. Retrieved from .
Disclaimer: This guide is generated based on the "Senior Application Scientist" persona and utilizes read-across data from structural isomers where specific data for the 3-bromo isomer is unavailable. Always consult the specific SDS provided by your chemical supplier before use.
Sources
- 1. Ethyl 2-bromo-3-phenylpropanoate | C11H13BrO2 | CID 4737529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Ethyl 2-(3-bromophenyl)-3-(oxetan-3-yl)propanoate | C14H17BrO3 | CID 117538250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
